ART899
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H16ClF4N3O4 |
|---|---|
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-5-oxo-N-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1/i2D3 |
InChI-Schlüssel |
YJJOABOMFPGRED-YQCADYNBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling ART899: A Precision Tool in DNA Repair Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Core Abstract: ART899 is a potent and specific, orally bioavailable, allosteric inhibitor of the DNA polymerase theta (Polθ) enzyme. Polθ is a critical component of the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism that is frequently overexpressed in cancer cells and plays a crucial role in tumor survival, particularly in the context of homologous recombination deficiency. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Targeting the MMEJ Pathway
This compound functions by specifically inhibiting the polymerase activity of Polθ. This inhibition is allosteric, meaning this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. By inhibiting Polθ, this compound effectively blocks the MMEJ pathway.[1][2][3] This pathway is a crucial alternative repair mechanism for DNA double-strand breaks, especially in cancer cells that have deficiencies in other repair pathways like homologous recombination (HR). The dependency of many tumors on MMEJ for survival makes Polθ an attractive therapeutic target.
The inhibition of MMEJ by this compound leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[1] This mechanism is particularly effective when combined with DNA-damaging agents like ionizing radiation, where the synergistic effect of induced DNA damage and inhibited repair leads to enhanced cancer cell killing.
dot
Caption: Mechanism of action of this compound in inhibiting the MMEJ pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay | Cell Line |
| IC50 (MMEJ Activity) | ~180 nM | Nano-luciferase MMEJ assay | HEK293 |
| Radiosensitization Factor | 4 and 5 | Clonogenic Survival Assay | Human Colon Cancer Cells |
Table 1: In Vitro Efficacy of this compound.
| Animal Model | Treatment Regimen | Outcome |
| HCT116 Xenografts | This compound (150 mg/kg, twice daily) + Fractionated Radiation (10 x 2 Gy) | Significant tumor growth delay compared to radiation alone. |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Nano-luciferase MMEJ Assay
This assay quantifies the efficiency of the MMEJ pathway in cells.
Protocol:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are co-transfected with a reporter plasmid containing a nano-luciferase gene disrupted by an intervening sequence flanked by microhomology regions, and a control plasmid expressing a different luciferase (e.g., firefly luciferase) for normalization.
-
Treatment: Following transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).
-
Lysis and Luciferase Measurement: After the desired incubation period, cells are lysed, and the activities of both nano-luciferase and the control luciferase are measured using a luminometer and appropriate substrates.
-
Data Analysis: The nano-luciferase signal is normalized to the control luciferase signal to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.
dot
Caption: Experimental workflow for the Nano-luciferase MMEJ assay.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of cytotoxicity and radiosensitization.
Protocol:
-
Cell Seeding: Human colon cancer cells (e.g., HCT116) are seeded at a low density in 6-well plates to allow for colony formation.
-
Treatment: Cells are treated with a non-toxic concentration of this compound or vehicle control.
-
Irradiation: Plates are exposed to fractionated doses of ionizing radiation (e.g., 5 x 2 Gy).
-
Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group. The radiosensitization factor is determined by comparing the survival curves of cells treated with radiation alone versus radiation with this compound.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and the combination of this compound and radiation. This compound is administered orally (e.g., 150 mg/kg, twice daily). Radiation is delivered in fractionated doses (e.g., 10 x 2 Gy).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the delay in tumor growth. Statistical analysis is performed to determine the significance of the observed differences.
References
The Function of ART899: A Technical Guide to a Novel Polθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ART899 is a potent and selective allosteric inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1][2][3] Due to the frequent overexpression of Polθ in various cancer types and its limited expression in normal tissues, this compound presents a promising strategy for tumor-specific radiosensitization.[3] This document provides a detailed technical overview of this compound's function, including its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is an optimized derivative of ART558, designed for improved metabolic stability.[3][4] As a specific inhibitor of the Polθ polymerase domain, this compound effectively blocks the MMEJ pathway, an error-prone DNA repair mechanism that becomes critical for the survival of cancer cells, particularly in the context of therapies that induce DNA damage, such as ionizing radiation (IR).[3][4]
Mechanism of Action: Inhibition of MMEJ
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved multiple pathways to repair these breaks, primarily non-homologous end joining (NHEJ) and homologous recombination (HR). MMEJ, also known as alternative end-joining, serves as a backup pathway, particularly when NHEJ or HR are compromised.[3] The MMEJ pathway relies on short stretches of sequence homology (microhomology) to align and join the broken DNA ends. This process is inherently mutagenic, often leading to deletions.[3]
Polθ is the central enzyme in the MMEJ pathway.[3] this compound acts as an allosteric inhibitor of Polθ, preventing it from carrying out its polymerase activity, which is essential for filling the DNA gaps that arise during MMEJ. By inhibiting Polθ, this compound effectively cripples the MMEJ pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity and Metabolic Stability
| Parameter | This compound | ART558 | Reference |
| Polθ MMEJ Inhibition IC50 | 180 nM | 150 nM | [1][2][5] |
| Mouse Liver Microsome Clearance | 130 µL/min/mg | >1500 µL/min/mg | [3][4] |
| Rat Liver Microsome Clearance | 200 µL/min/mg | >1500 µL/min/mg | [3][4] |
Table 2: In Vivo Efficacy (HCT116 Xenograft Model)
| Treatment Group | Tumor Growth | Reference |
| Vehicle | Baseline | [3] |
| This compound alone | No significant effect | [3] |
| 10 x 2 Gy Radiation + Vehicle | Significant delay | [3] |
| 10 x 2 Gy Radiation + this compound | Significantly improved tumor growth delay compared to radiation alone | [3] |
Table 3: In Vivo Pharmacokinetics in Mice (Oral Administration)
| Parameter | Value | Reference |
| Plasma Concentration | ≥1 µmol/L for several hours | [3] |
Experimental Protocols
Microsome Stability Assay
-
Objective: To determine the metabolic stability of this compound and ART558.
-
Methodology:
-
The test compounds (1 µM) were incubated with pooled liver microsomes (0.5 mg/mL) from mice and rats in a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[3][4]
-
The reaction was initiated by adding NADPH and incubated at 37°C.[3][4]
-
The concentration of the parent compound was measured at different time points using LC-MS/MS to determine the rate of metabolism.
-
Nano-luciferase MMEJ Reporter Assay
-
Objective: To measure the inhibition of cellular MMEJ activity by this compound.
-
Methodology:
-
HEK-293 cells were transiently transfected with a nano-luciferase based MMEJ reporter plasmid. This plasmid is designed such that a functional nano-luciferase gene is only expressed upon successful MMEJ-mediated repair of a pre-engineered DNA break.
-
A control firefly luciferase plasmid was co-transfected to normalize for transfection efficiency.
-
Cells were treated with varying concentrations of this compound.
-
Luciferase activity was measured, and the ratio of nano-luciferase to firefly luciferase was calculated to determine the extent of MMEJ inhibition.[5]
-
The IC50 value was determined from the dose-response curve.[5]
-
Clonogenic Survival Assay
-
Objective: To assess the ability of this compound to radiosensitize cancer cells.
-
Methodology:
-
HCT116 and H460 cells were seeded as single cells in multi-well plates.
-
Cells were treated with this compound (e.g., 1 µM and 3 µM) or vehicle control.[2]
-
Cells were then irradiated with fractionated doses of ionizing radiation (e.g., 5 x 2 Gy).[2]
-
Following treatment, cells were incubated for 10-14 days to allow for colony formation.
-
Colonies (defined as ≥50 cells) were fixed, stained with crystal violet, and counted.
-
The surviving fraction was calculated by normalizing the number of colonies in the treated groups to that in the untreated control group.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound in combination with radiation.
-
Methodology:
-
Human colorectal carcinoma HCT116 cells were subcutaneously implanted into immunocompromised mice.
-
Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle, this compound alone, radiation alone, and the combination of this compound and radiation.[3]
-
This compound was administered orally.[3]
-
Fractionated radiotherapy (e.g., 10 x 2 Gy) was delivered to the tumors.[3]
-
Tumor volume was measured regularly to assess treatment efficacy.[3]
-
Animal well-being, including body weight, was monitored throughout the study.[3]
-
Conclusion
This compound is a promising, metabolically stable, and specific inhibitor of Polθ that demonstrates significant potential as a tumor-specific radiosensitizer. Its ability to selectively target the MMEJ pathway, which is often upregulated in cancer cells, provides a clear rationale for its further development in combination with radiotherapy. The preclinical data strongly support the advancement of this compound into clinical trials.
References
The Role of ART899 in Microhomology-Mediated End Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of our genome is under constant threat from both endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer. Mammalian cells have evolved multiple pathways to repair DSBs, including the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). A third, alternative pathway, known as microhomology-mediated end joining (MMEJ), has gained significant attention as a therapeutic target in oncology. MMEJ is an error-prone repair mechanism that utilizes short stretches of homologous DNA sequences (microhomologies) to align and ligate broken DNA ends. A key enzymatic player in this pathway is DNA Polymerase Theta (Polθ), encoded by the POLQ gene.
Polθ is frequently overexpressed in a wide range of human cancers, particularly in tumors with deficiencies in the HR pathway, such as those with BRCA1/2 mutations. This dependency of HR-deficient cancers on MMEJ for survival has led to the concept of synthetic lethality, where the inhibition of Polθ in the context of a pre-existing HR defect leads to cancer cell death. ART899 is a potent and specific small-molecule inhibitor of the polymerase activity of Polθ. This technical guide provides an in-depth overview of the role of this compound in MMEJ, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
This compound: A Specific Inhibitor of Polθ-Mediated MMEJ
This compound is an allosteric inhibitor of the DNA polymerase domain of Polθ. Its specificity and potency make it a valuable tool for dissecting the role of MMEJ in DNA repair and an attractive candidate for cancer therapy.
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Nano-luciferase MMEJ Assay | HEK-293 | IC50 | ~180 nM | [1] |
| Clonogenic Survival (in combination with 5 x 2 Gy IR) | HCT116 | Survival Reduction | 4-fold | [1] |
| Clonogenic Survival (in combination with 5 x 2 Gy IR) | H460 | Survival Reduction | 5-fold | [1] |
| Clonogenic Survival | U2OS (Polθ KO) | Radiosensitization | None observed | [1] |
| Cell Viability | MRC-5 (normal fibroblast) | Radiosensitization | None observed | [1] |
| Cell Viability | AG01552 (normal fibroblast) | Radiosensitization | None observed | [1] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Quantitative Result | Reference |
| Vehicle Control | - | Tumor Growth | - | [2] |
| This compound | 150 mg/kg, twice daily for 12 days | Tumor Growth Delay | Significant | [2] |
| 10 x 2 Gy Irradiation + Vehicle | 2 Gy/day for days 1-5 and 8-12 | Tumor Growth Delay | Significant | [2] |
| 10 x 2 Gy Irradiation + this compound | 150 mg/kg, twice daily for 12 days + 2 Gy/day for days 1-5 and 8-12 | Tumor Growth Delay | Significantly greater than either treatment alone | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the MMEJ pathway and the experimental workflows used to study it.
Microhomology-Mediated End Joining (MMEJ) Pathway
The MMEJ pathway is a multi-step process initiated by the resection of a DNA double-strand break. The following diagram illustrates the key steps and the point of intervention by this compound.
Caption: The MMEJ pathway, highlighting the inhibitory action of this compound on the Polθ polymerase domain.
Synthetic Lethality with PARP Inhibitors
The inhibition of Polθ by this compound exhibits synthetic lethality in cancer cells with deficient homologous recombination, a state often targeted by PARP inhibitors. The following diagram illustrates this concept.
Caption: The principle of synthetic lethality with this compound in HR-deficient cancer cells.
Experimental Workflow for In Vitro Analysis
A typical workflow for evaluating the in vitro effects of a DNA repair inhibitor like this compound is depicted below.
Caption: A generalized workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Nano-luciferase MMEJ Reporter Assay
This assay quantitatively measures the efficiency of MMEJ in living cells.
Principle: A reporter plasmid is used that contains a Nano-luciferase gene disrupted by a sequence that, upon cleavage and repair by MMEJ, restores the open reading frame of the luciferase, leading to light emission. A second, constitutively expressed luciferase (e.g., Firefly luciferase) is co-transfected to normalize for transfection efficiency and cell number.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK-293 cells in a 96-well plate to achieve 50-70% confluency on the day of transfection.
-
Co-transfect the cells with the MMEJ Nano-luciferase reporter plasmid and a Firefly luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Drug Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
-
Luciferase Activity Measurement:
-
48 hours post-transfection, measure luciferase activity using a dual-luciferase reporter assay system.
-
First, add the Firefly luciferase substrate and measure the luminescence.
-
Then, add a quenching reagent and the Nano-luciferase substrate to the same well and measure the Nano-luciferase luminescence.
-
-
Data Analysis:
-
Normalize the Nano-luciferase signal to the Firefly luciferase signal for each well.
-
Further normalize the data to the vehicle-treated control to determine the percent inhibition of MMEJ.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[3]
-
EJ2-GFP Reporter Assay
This assay is another method to assess MMEJ activity by monitoring the restoration of a functional Green Fluorescent Protein (GFP).
Principle: The EJ2-GFP reporter construct contains a GFP gene that is inactivated by an I-SceI endonuclease recognition site and a stop codon. Flanking the I-SceI site are short microhomology sequences. Upon expression of I-SceI, a DSB is introduced, and repair by MMEJ using the microhomologies leads to the excision of the stop codon and restoration of the GFP reading frame, resulting in fluorescent cells.[4]
Protocol:
-
Generation of Stable Cell Lines:
-
Establish stable cell lines (e.g., U2OS) expressing the EJ2-GFP reporter by transfection and selection with an appropriate antibiotic.
-
-
Induction of DSBs and Drug Treatment:
-
Transfect the stable cell line with an I-SceI expression vector to induce DSBs.
-
Simultaneously treat the cells with this compound or vehicle control.
-
-
Flow Cytometry Analysis:
-
48-72 hours after transfection, harvest the cells.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
The percentage of GFP-positive cells in the treated samples is compared to the vehicle control to determine the effect of this compound on MMEJ efficiency.
-
Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.[5][6]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation and Treatment:
-
Treat cultured cells (e.g., HCT116) with this compound and/or ionizing radiation.
-
Harvest the cells and resuspend them in ice-cold PBS.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify on ice.
-
-
Lysis:
-
Immerse the slides in cold lysis buffer (containing high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the percentage of DNA in the comet tail using specialized software.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the MMEJ and DNA damage response pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound and/or other agents.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Polθ, γH2AX, PARP1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound is a potent and specific inhibitor of Polθ, a key enzyme in the microhomology-mediated end joining pathway. Preclinical studies have demonstrated its ability to inhibit MMEJ, induce synthetic lethality in HR-deficient cancer cells, and radiosensitize tumors. The data presented in this technical guide underscore the therapeutic potential of targeting Polθ with inhibitors like this compound, both as a monotherapy in specific genetic contexts and in combination with other DNA-damaging agents such as radiation and PARP inhibitors.
Further research is warranted to fully elucidate the mechanisms of resistance to Polθ inhibitors and to identify predictive biomarkers for patient stratification. The ongoing and future clinical trials of this compound and other Polθ inhibitors will be crucial in determining their safety and efficacy in cancer patients. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance this promising area of cancer therapy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Genomic Reporter Constructs to Monitor Pathway-Specific Repair of DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide to ART899: A Novel Polymerase Theta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ART899 is a potent and specific allosteric inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Due to its role in promoting genomic instability in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA-mutated tumors, Polθ has emerged as a promising therapeutic target. This compound, a deuterated derivative of the earlier Polθ inhibitor ART558, demonstrates improved metabolic stability and significant potential as a tumor-sensitizing agent to radiation therapy. This document provides a comprehensive technical overview of the discovery, chemical structure, mechanism of action, and preclinical evaluation of this compound.
Discovery and Chemical Structure
The development of this compound stemmed from the optimization of a prior Polθ inhibitor, ART558. While potent, ART558 exhibited high clearance in preclinical models, limiting its in vivo efficacy.[1] This led to further medicinal chemistry efforts to enhance its pharmacokinetic profile.
This compound is a deuterated form of the intermediate compound ART812.[2] The strategic incorporation of deuterium (B1214612) at a metabolically susceptible position on the methyl group reduces the rate of enzymatic metabolism, thereby improving the compound's stability and exposure in vivo.
Chemical Structure of this compound:
(Image of the chemical structure of this compound would be placed here in a formal whitepaper. For this text-based format, a description is provided.)
The chemical formula for this compound is C20H14D3ClF4N2O4, and its molecular weight is 463.83 g/mol .[3]
Mechanism of Action: Targeting the MMEJ Pathway
This compound functions as a specific allosteric inhibitor of the polymerase domain of Polθ.[4] This inhibition disrupts the MMEJ pathway, an error-prone DNA double-strand break (DSB) repair mechanism.
The Role of Polymerase Theta in MMEJ
In healthy cells, high-fidelity DNA repair pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ) are the primary mechanisms for repairing DSBs. However, in many cancer cells, particularly those with mutations in genes like BRCA1 and BRCA2, the HR pathway is deficient. These cells become heavily reliant on alternative, more error-prone pathways like MMEJ for survival.[5]
Polθ is a critical enzyme in the MMEJ pathway. It recognizes and binds to the broken DNA ends, utilizes its helicase domain to unwind the DNA and search for short stretches of microhomology (5-25 base pairs), and then uses its polymerase activity to anneal these microhomologous sequences and fill in the gaps, ultimately leading to the ligation of the broken ends.[5][6] This process is inherently mutagenic, often resulting in deletions and other genomic rearrangements that can contribute to cancer progression.
This compound-Mediated Inhibition of Polθ
This compound binds to an allosteric site on the polymerase domain of Polθ, inducing a conformational change that inhibits its enzymatic activity.[4] This prevents Polθ from effectively carrying out its functions in the MMEJ pathway. The inhibition of Polθ by this compound leads to an accumulation of unrepaired DNA damage, particularly in cancer cells that are dependent on MMEJ for survival. This accumulation of damage can trigger cell cycle arrest and apoptosis, leading to cancer cell death.
The following diagram illustrates the central role of Polθ in the MMEJ pathway and the point of intervention for this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of Polθ-mediated MMEJ activity.
| Parameter | Value | Reference |
| IC50 (MMEJ Activity) | 180 nM | [3] |
This compound has also been shown to effectively radiosensitize cancer cells, enhancing the cell-killing effects of ionizing radiation.[3]
Pharmacokinetics
The deuteration of this compound significantly improves its metabolic stability compared to its non-deuterated precursors.
| Compound | In Vitro Intrinsic Clearance (Rat Liver Microsomes) | In Vitro Intrinsic Clearance (Mouse Liver Microsomes) | Reference |
| ART558 | High (>1500 mL/min/mg) | Very High (>1500 mL/min/mg) | [1] |
| This compound | Improved Stability (data not quantified in source) | Improved Stability (data not quantified in source) | [7] |
In vivo pharmacokinetic studies in mice have shown that oral administration of this compound achieves plasma concentrations sufficient for therapeutic efficacy.
| Dose | Cmax (µM) | Tmax (hours) | Half-life (hours) | AUC (µM*h) | Reference |
| 50 mg/kg | ~2.5 | ~2 | ~4 | >10 | [8] |
| 150 mg/kg | ~8 | ~2 | ~4 | >40 | [8] |
(Note: The values in the table above are estimated from graphical data presented in the cited source and should be considered approximate.)
In Vivo Efficacy
In preclinical xenograft models using the HCT116 human colon cancer cell line, the combination of this compound with fractionated radiation resulted in a significant delay in tumor growth compared to radiation alone.[8] This demonstrates the potential of this compound to enhance the efficacy of radiotherapy in a clinically relevant setting.
The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Experimental Protocols
Nano-luciferase MMEJ Assay
This assay is used to quantify the inhibition of MMEJ activity by compounds like this compound. A detailed protocol would involve the use of a reporter plasmid system where a functional NanoLuc luciferase gene is reconstituted only upon successful MMEJ-mediated repair of a double-strand break induced by an endonuclease like I-SceI.
General Steps:
-
Cell Transfection: HEK-293 or other suitable cells are co-transfected with the MMEJ reporter plasmid and an I-SceI expression plasmid. A control plasmid (e.g., expressing firefly luciferase) is often included for normalization.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Luminescence Measurement: After an appropriate incubation period, cells are lysed, and the luminescence from both NanoLuc and the control luciferase is measured using a luminometer.
-
Data Analysis: The NanoLuc signal is normalized to the control luciferase signal to account for variations in transfection efficiency and cell number. The normalized values are then compared to the vehicle control to determine the percent inhibition of MMEJ activity.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, such as radiation, with or without a radiosensitizer like this compound.
General Steps:
-
Cell Plating: A known number of cells (e.g., HCT116) are seeded into multi-well plates.
-
Compound and Radiation Treatment: Cells are pre-treated with this compound or vehicle for a specified time before being exposed to various doses of ionizing radiation.
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Colonies are fixed with a solution like methanol/acetic acid and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control. This data is then used to generate cell survival curves.
In Vivo Xenograft Study
This protocol is designed to evaluate the anti-tumor efficacy of this compound in combination with radiation in a living organism.
General Steps:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of HCT116 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).
-
Treatment Administration: this compound is typically administered orally on a defined schedule. Radiation is delivered locally to the tumor site in fractionated doses.
-
Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. The primary endpoint is often tumor growth delay, and secondary endpoints can include overall survival.
Conclusion
This compound is a promising, novel inhibitor of Polymerase Theta with an improved pharmacokinetic profile. Its ability to specifically target the MMEJ DNA repair pathway, which is often upregulated in HR-deficient cancers, makes it an attractive candidate for synthetic lethality-based cancer therapies. The preclinical data strongly support its potential as a radiosensitizer, offering a new strategy to enhance the efficacy of radiation treatment for a range of solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nano-Glo® Luciferase Assay System Protocol [promega.com]
- 3. Pharmacokinetics of an everninomicin (SCH 27899) in mice, rats, rabbits, and cynomolgus monkeys following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microhomology-mediated end joining - Wikipedia [en.wikipedia.org]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. imrpress.com [imrpress.com]
- 8. reactionbiology.com [reactionbiology.com]
The Impact of ART899 on Genomic Stability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ART899 is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[1][2] Polθ is frequently overexpressed in cancer cells and plays a critical role in their survival under genomic stress, making it a promising therapeutic target.[3][4] This document provides a detailed technical guide on the mechanism of action of this compound, its impact on genomic stability, and the experimental protocols used to characterize its effects. The inhibition of Polθ by this compound leads to defects in DNA repair, resulting in increased genomic instability and sensitization of tumor cells to DNA-damaging agents such as radiotherapy.[2]
Mechanism of Action: Targeting the MMEJ Pathway
This compound functions by specifically inhibiting the MMEJ activity of Polθ.[1] The MMEJ pathway is an alternative, error-prone mechanism for repairing DNA double-strand breaks (DSBs), which is often utilized by cancer cells, particularly those with deficiencies in other repair pathways like homologous recombination (HR).[3] By blocking Polθ, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent genomic instability. This targeted inhibition of a crucial DNA repair pathway in cancer cells forms the basis of its therapeutic potential.
Caption: Mechanism of this compound action on the MMEJ pathway.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data on the activity and effects of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Endpoint | Value | Reference |
| MMEJ Activity | HEK293 | IC50 | 180 nM | [1][2] |
Table 2: Radiosensitization Effect of this compound on Cancer Cell Lines
| Cell Line | Treatment | Survival Decrease vs. IR alone | Reference |
| HCT116 | 3 µM this compound + 5 x 2 Gy IR | 4-fold | [2][3] |
| H460 | 3 µM this compound + 5 x 2 Gy IR | 5-fold | [2] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Animal Model | Treatment | Endpoint | Observation | Reference |
| Mouse | 50 mg/kg or 150 mg/kg (oral) | Plasma Concentration | Dose-dependent increase | [4] |
| HCT116 Xenograft | 150 mg/kg this compound + 10 x 2 Gy IR | Tumor Growth | Significant delay vs. IR alone | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound.
Nano-Luciferase MMEJ Assay
This assay quantifies the MMEJ activity in cells.
-
Cell Line: HEK293 cells are typically used.
-
Reporter System: A dual-luciferase reporter system is employed, where one luciferase gene's expression is dependent on MMEJ-mediated repair of a pre-engineered DNA break. A second luciferase (e.g., firefly) serves as a normalization control.
-
Procedure:
-
Cells are transfected with the reporter plasmids.
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a suitable incubation period, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The nano-luciferase readings are normalized to the control luciferase readings. These normalized values are then further normalized to the vehicle control to determine the percent inhibition of MMEJ activity. The IC50 is calculated from the dose-response curve.[2]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of cytotoxicity and radiosensitization.
-
Cell Plating: Single cells (e.g., HCT116, H460) are seeded in 6-well or 24-well plates at densities determined to yield a countable number of colonies.
-
Treatment: After allowing cells to attach, they are treated with this compound at various concentrations, radiation (often fractionated, e.g., 5 x 2 Gy), or a combination of both. A vehicle-treated, non-irradiated group serves as a control.
-
Incubation: Plates are incubated for a period sufficient for colony formation (typically 7-14 days).
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated relative to the untreated control. This allows for the determination of the radiosensitizing effect of this compound.[2]
Caption: Workflow for a clonogenic survival assay.
In Vivo Xenograft Studies
These studies evaluate the efficacy of this compound in a living organism.
-
Model: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., HCT116) to establish tumors.
-
Treatment Groups: Once tumors reach a specified volume, mice are randomized into treatment groups, such as:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
Dosing and Administration: this compound is administered orally (e.g., twice daily at 150 mg/kg). Radiation is delivered locally to the tumor in a fractionated schedule (e.g., 10 x 2 Gy).[4]
-
Monitoring: Tumor volume and mouse weight are measured regularly throughout the study. Animal well-being is closely monitored for any signs of toxicity.[2][4]
-
Endpoint: The study may conclude when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth delay or an increase in survival time.[4]
Impact on Cell Cycle and Genomic Stability
The inhibition of Polθ by this compound has profound effects on the cell cycle and overall genomic stability, particularly in the context of exogenous DNA damage.
-
Cell-Cycle Dependent Effects: The radiosensitization induced by Polθ inhibition is cell-cycle dependent.[2] This suggests that cells are most vulnerable to the combination of this compound and radiation during specific phases of the cell cycle, likely when DNA replication and repair are most active.
-
Increased DNA Damage: By preventing MMEJ-mediated repair, this compound leads to an accumulation of unrepaired DSBs. This can be visualized and quantified by markers of DNA damage, such as γH2AX foci. In combination with radiation, this effect is significantly enhanced.
-
Promotion of Genomic Instability: The persistence of unrepaired DNA breaks promotes genomic instability.[2][3] This can manifest as chromosomal aberrations, micronucleus formation, and ultimately, mitotic catastrophe and cell death, especially in cancer cells that are heavily reliant on alternative repair pathways like MMEJ.[3]
Caption: Logical flow from this compound treatment to tumor cell death.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy by targeting the Polθ-mediated MMEJ pathway, a vulnerability in many cancers. Its ability to induce genomic instability and potently radiosensitize tumor cells, while sparing non-cancerous cells, highlights its potential for combination therapies.[2] Future research will likely focus on identifying predictive biomarkers for this compound sensitivity, exploring its efficacy in combination with other DNA-damaging agents beyond radiation, and further elucidating the specific cellular contexts in which Polθ inhibition is most effective.
References
Foundational Research on ART899: A Potent Polθ Inhibitor for Tumor Radiosensitization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on ART899, a novel and specific allosteric inhibitor of DNA polymerase theta (Polθ). The document focuses on its mechanism of action and efficacy as a radiosensitizing agent, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a core resource for professionals in oncology research and drug development.
Core Concept: Targeting Polθ for Tumor-Specific Radiosensitization
DNA polymerase theta, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[1][2][3] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in various cancer types, making it an ideal target for tumor-specific therapies.[1][2][3] Radiotherapy, a cornerstone of cancer treatment, induces DSBs in cells. By inhibiting Polθ, this compound compromises the ability of cancer cells to repair this radiation-induced damage, leading to increased cell death and enhanced therapeutic efficacy.[1][2][4] A significant advantage of this approach is the potential for a wide therapeutic window, as noncancerous cells with low Polθ expression are not radiosensitized.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its predecessor, ART558, demonstrating their efficacy in inhibiting Polθ and sensitizing cancer cells to radiation.
Table 1: In Vitro Inhibition of MMEJ Activity
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | - | Cellular MMEJ Luciferase Assay | ~180 |
Data sourced from studies demonstrating this compound's potent inhibition of the MMEJ DNA repair pathway.[5]
Table 2: In Vitro Radiosensitization of Cancer Cell Lines
| Cell Line | Treatment | Radiation Regimen | Fold Decrease in Survival (vs. IR alone) |
| HCT116 | 3 µmol/L this compound | 5 x 2 Gy | 4-fold |
| H460 | 3 µmol/L this compound | 5 x 2 Gy | 5-fold |
| H460 | ART558 | 5 x 2 Gy | Up to 14-fold |
| HCT116 | ART558 | 5 x 2 Gy | Up to 10-fold |
This table highlights the significant enhancement of radiation-induced cell killing in the presence of Polθ inhibitors.[1][4]
Table 3: In Vivo Tumor Growth Delay
| Treatment Group | Animal Model | Outcome |
| This compound + Fractionated Irradiation (10 x 2 Gy) | HCT116 Xenografts | Significant tumor growth delay compared to radiation alone |
In vivo studies confirm the translational potential of this compound as a radiosensitizer, demonstrating its efficacy in a preclinical tumor model.[1][4][6]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the MMEJ pathway for DNA double-strand break repair. The following diagram illustrates this process.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy of this compound as a radiosensitizer.
Cell Lines and Culture Conditions
-
Human Cancer Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) were utilized.[4]
-
Polθ Knockout Validation: U2OS wild-type and Polθ knockout cells were used to confirm the specificity of the inhibitor.[1]
-
Noncancerous Cell Lines: Human fibroblast lines MRC5 and AG01552, and the noncancerous epithelial cell line HIEC-6 were used to assess tumor specificity.[1]
-
Culture Medium: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
In Vitro MMEJ Luciferase Assay
This assay quantifies the MMEJ activity within cells.
-
Vector System: A reporter plasmid containing a luciferase gene disrupted by a specific sequence flanked by microhomologies is used.
-
Transfection: Cancer cell lines are transfected with the reporter plasmid.
-
Induction of DSBs: A site-specific endonuclease is introduced to create DSBs within the reporter gene.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Measurement: MMEJ-mediated repair of the DSB reconstitutes the luciferase gene. The resulting luminescence is measured using a luminometer, with a decrease in signal indicating inhibition of MMEJ. The IC50 value is calculated from the dose-response curve.[5]
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation.
-
Cell Seeding: A known number of cells are seeded into multi-well plates.
-
Treatment: Cells are treated with this compound or a vehicle control (DMSO) for a specified duration before irradiation.
-
Irradiation: Cells are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a licensed irradiator. Fractionated radiation schedules (e.g., 5 x 2 Gy) are also employed to mimic clinical protocols.[1][4]
-
Incubation: Plates are incubated for 7-14 days to allow for colony formation (a colony being defined as a cluster of at least 50 cells).
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is counted.
-
Analysis: The surviving fraction is calculated for each dose and treatment condition, normalized to the plating efficiency of untreated controls.
In Vivo Xenograft Studies
These studies evaluate the efficacy of this compound in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Groups: Mice are randomized into groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.
-
Drug Administration: this compound is administered orally, typically twice daily.[1]
-
Irradiation: Tumors are treated with a fractionated radiation schedule (e.g., 10 x 2 Gy).[1][6]
-
Monitoring: Tumor volume and mouse body weight are measured regularly. Signs of toxicity are monitored.
-
Endpoint: The study concludes when tumors reach a predetermined maximum size or at a specified time point. Tumor growth delay is a key endpoint.
Conclusion and Future Directions
The foundational research on this compound provides compelling evidence for its role as a potent and tumor-specific radiosensitizer.[1][2][3][4] By targeting the Polθ-dependent MMEJ pathway, this compound effectively impairs DNA damage repair in cancer cells, leading to enhanced cell killing when combined with radiation.[1][2] The improved metabolic stability of this compound and its demonstrated in vivo efficacy and tolerability in preclinical models strongly support its further development.[1][4][6] These promising results pave the way for future clinical trials to evaluate the combination of Polθ inhibitors like this compound with radiotherapy for the treatment of a wide range of solid tumors.[1][2][3][4]
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Item - Supplementary Table S1 from Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
The Antitumor Potential of ART899: A Technical Guide to a Novel Polθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor effects of ART899, a novel and potent inhibitor of DNA Polymerase Theta (Polθ). This compound represents a promising therapeutic strategy, particularly in combination with radiotherapy, by targeting the DNA Damage Response (DDR) in cancer cells. This document outlines the mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and the Role of Polθ in Cancer
This compound is a deuterated form of the Polθ inhibitor ART812, which itself is a derivative of ART558.[1] Polθ, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative and error-prone DNA double-strand break (DSB) repair mechanism.[2][3] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in a variety of cancers, including those with deficiencies in the high-fidelity homologous recombination (HR) repair pathway.[3][4] This overexpression makes Polθ an attractive and selective target for cancer therapy. By inhibiting Polθ, this compound can induce synthetic lethality in HR-deficient tumors and potentiate the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR).[2][4]
Mechanism of Action: Targeting the MMEJ Pathway
This compound exerts its antitumor effects by inhibiting the enzymatic activity of Polθ. This disruption of the MMEJ pathway leads to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cancer cell death.[2][3] The MMEJ pathway is particularly crucial for the survival of cancer cells undergoing replication stress or those with defects in other DDR pathways. The inhibition of Polθ by this compound has been shown to be particularly effective in sensitizing cancer cells to radiation, a cornerstone of cancer treatment that induces DNA DSBs.[1][2]
Below is a diagram illustrating the central role of Polθ in the MMEJ pathway and the therapeutic intervention by this compound.
Preclinical Antitumor Effects of this compound
Preclinical studies have demonstrated the potent antitumor activity of this compound, both as a single agent and in combination with radiation. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Combination | Notes |
| Human Colon Cancer | Radiosensitization | Sensitization Factor | 4 to 5 | Fractionated IR (5 x 2 Gy) | This compound was used at a non-toxic concentration.[2][3] |
| Glioblastoma | Cell Viability | % Viability Decrease | Significant | N/A | This compound induced apoptosis and reduced cell proliferation.[2][3] |
| N/A | MMEJ Luciferase Assay | Cellular IC50 | ~180 nM | N/A | Demonstrates potent and specific inhibition of Polθ activity.[5] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume | Tumor Growth Delay | Mean Survival |
| Vehicle | N/A | - | Baseline | - |
| This compound | 150 mg/kg, oral, twice daily for 12 days | - | - | - |
| 10 x 2 Gy + Vehicle | Days 1-5 and 8-12 | - | - | - |
| 10 x 2 Gy + this compound | This compound: 150 mg/kg, oral, twice daily for 12 daysIR: Days 1-5 and 8-12 | Significantly Reduced | Significantly Improved | Significantly Improved |
Note: Specific numerical values for tumor volume and survival were not available in the public documents. The combination therapy showed statistically significant improvements over single treatments.[1][2]
Table 3: Pharmacokinetics of this compound in Mice
| Dose | Time Post-Dose | Mean Plasma Concentration (µM) |
| 50 mg/kg (oral) | 0.5 h | ~1.5 |
| 1 h | ~2.0 | |
| 2 h | ~1.8 | |
| 4 h | ~1.0 | |
| 8 h | ~0.5 | |
| 12 h | ~0.2 | |
| 150 mg/kg (oral) | 0.5 h | ~4.0 |
| 1 h | ~5.5 | |
| 2 h | ~5.0 | |
| 4 h | ~3.0 | |
| 8 h | ~1.5 | |
| 12 h | ~0.8 |
Data are estimated from the graphical representation in the source.[1]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments conducted to evaluate the antitumor effects of this compound.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound in combination with fractionated radiotherapy in a human colon cancer xenograft model.[1]
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Impact of ART899 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ART899 is a novel, potent, and specific small-molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Emerging preclinical data suggest that by targeting Polθ, this compound can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A significant aspect of its mechanism of action appears to be its influence on cell cycle progression, particularly in sensitizing cancer cells to DNA damaging agents like radiation. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the cell cycle, supported by quantitative data from studies on related Polθ inhibitors, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to this compound and DNA Polymerase Theta (Polθ)
This compound is a deuterated form of the Polθ inhibitor ART812, optimized for improved metabolic stability and in vivo applications.[1] Polθ, encoded by the POLQ gene, is an A-family DNA polymerase that plays a critical role in MMEJ, an alternative DNA double-strand break (DSB) repair pathway.[1] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in various cancer types, making it an attractive target for cancer therapy.[1] MMEJ is an error-prone repair mechanism that utilizes short homologous sequences to ligate broken DNA ends. In the absence of high-fidelity repair pathways like homologous recombination (HR), cancer cells can become dependent on MMEJ for survival, a vulnerability that this compound is designed to exploit.
The Role of Polθ in Cell Cycle Regulation
The choice of DNA repair pathway is intricately linked to the cell cycle. MMEJ, and therefore Polθ activity, is predominantly active during the S and G2 phases of the cell cycle.[2] This cell cycle-dependent activity suggests that inhibiting Polθ could have a profound impact on how cells respond to DNA damage at different stages of their division cycle. The primary therapeutic strategy for Polθ inhibitors like this compound is to act as radiosensitizers. The rationale is that by inhibiting a key DNA repair pathway, the cytotoxic effects of ionizing radiation, which induces DSBs, will be amplified, particularly in rapidly dividing cancer cells.
Quantitative Analysis of Polθ Inhibition on Cell Cycle Progression
Direct, publicly available quantitative data on the effect of this compound alone on cell cycle phase distribution is limited. However, studies on the closely related Polθ inhibitor, ART558, and another Polθ inhibitor, novobiocin, provide valuable insights into the likely effects of this compound.
A study on ART558 in combination with fractionated ionizing radiation (IR) in HCT116 cells showed a notable alteration in cell cycle distribution.[2] Compared to IR alone, the combination treatment resulted in a decrease in the proportion of cells in the S phase and a significant increase in the percentage of polyploid cells .[2] Polyploidy is indicative of cells that have undergone DNA replication but failed to complete mitosis, a hallmark of mitotic catastrophe or senescence.
Another study investigating novobiocin , which also inhibits Polθ, demonstrated a block at the G1-S boundary in synchronized cell populations.[1] This suggests that inhibiting Polθ may prevent cells from initiating DNA synthesis.
The collective evidence from these related compounds suggests that Polθ inhibition by this compound likely disrupts normal cell cycle progression, potentially leading to an arrest at the G1/S transition or, in the context of DNA damage, a failure to properly navigate the S and G2/M phases, leading to polyploidy and cell death.
Table 1: Summary of Cell Cycle Effects of Polθ Inhibitors
| Compound | Cell Line | Treatment | Effect on Cell Cycle | Reference |
| ART558 | HCT116 | Fractionated IR (3x2 Gy) + 10 µM ART558 | Decrease in S phase population, Increase in polyploid cells | [2] |
| Novobiocin | A431, HEp3, MLS, CHO | 0.3 mM Novobiocin | Block at the G1-S boundary | [1] |
Signaling Pathways and Experimental Workflows
DNA Damage Response and Polθ-Mediated MMEJ Pathway
The following diagram illustrates the central role of Polθ in the MMEJ pathway for repairing DNA double-strand breaks, a process that is particularly active in the S and G2 phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the typical workflow for analyzing cell cycle distribution using flow cytometry with propidium (B1200493) iodide (PI) staining.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This protocol is a standard method for assessing the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound and/or other agents for the specified duration.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA. Collect cells in a centrifuge tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of 70%. Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, providing an assessment of cytotoxicity.
Materials:
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and/or radiation.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and then fix the colonies with 100% methanol (B129727) for 15 minutes. Stain the fixed colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
AlamarBlue Cell Viability Assay
This assay uses the redox indicator resazurin (B115843) to measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
AlamarBlue reagent
-
96-well plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound.
-
Incubation with AlamarBlue: Add AlamarBlue reagent to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control.
Conclusion
This compound, as a specific inhibitor of Polθ, holds significant promise as a targeted cancer therapy, particularly in combination with DNA-damaging agents. While direct evidence of its sole effect on cell cycle progression is still emerging, data from related Polθ inhibitors strongly suggest that it disrupts the normal cell cycle, likely through interference with DNA replication and repair processes in the S and G2 phases. This disruption appears to be a key component of its radiosensitizing effect. Further research is warranted to fully elucidate the precise molecular mechanisms by which this compound modulates cell cycle checkpoints and to quantify its impact on cell cycle distribution in various cancer models. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound.
References
- 1. Modulation of the cell cycle-dependent cytotoxicity of adriamycin and 4-hydroperoxycyclophosphamide by novobiocin, an inhibitor of mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of ART899 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on ART899, a novel small-molecule inhibitor of DNA Polymerase Theta (Polθ), in various cancer cell lines. The data presented herein demonstrates the potential of this compound as a tumor-specific radiosensitizer.
Core Findings
This compound is a potent and specific allosteric inhibitor of the Polθ DNA polymerase domain.[1] It has demonstrated significant efficacy in radiosensitizing tumor cells, particularly when administered with fractionated radiation.[1][2] Notably, this radiosensitization effect was not observed in noncancerous cells, suggesting a favorable therapeutic window.[1] The mechanism of action is attributed to the impairment of DNA damage repair, with the most pronounced effects in replicating cells and under hypoxic conditions, a common feature of solid tumors.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial preclinical evaluations of this compound.
| Parameter | Cell Line | Value | Notes |
| MMEJ Inhibition IC50 | HEK-293 | ~180 nM | Measured using a nano-luciferase microhomology-mediated end joining (MMEJ) assay. This value is comparable to the parent compound ART558.[3][4] |
| Metabolic Stability (Intrinsic Clearance) | Mouse Liver Microsomes | Greatly improved | This compound, a deuterated form of ART812, shows enhanced metabolic stability compared to the earlier compound ART558.[3] |
| Metabolic Stability (Intrinsic Clearance) | Rat Liver Microsomes | Greatly improved | Consistent with the findings in mouse liver microsomes, demonstrating improved stability.[4] |
| Cancer Cell Line | Treatment | Outcome |
| HCT116 (Colon Cancer) | This compound + 5 x 2 Gy IR | Significant reduction in clonogenic survival.[1] |
| H460 (Lung Cancer) | This compound + 5 x 2 Gy IR | Significant reduction in clonogenic survival.[1] |
| U2OS (Osteosarcoma) Wild-Type | This compound + 5 x 2 Gy IR | Significant reduction in clonogenic survival.[1] |
| U2OS Polθ KO | This compound + 5 x 2 Gy IR | No significant reduction in clonogenic survival, confirming target specificity.[1] |
| MRC-5 (Normal Lung Fibroblast) | This compound + 5 x 2 Gy IR | No significant radiosensitization.[1] |
| AG01552 (Normal Fibroblast) | This compound + 5 x 2 Gy IR | No significant radiosensitization.[3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced radiosensitization.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: HCT116, H460, U2OS (Wild-Type and Polθ KO), MRC-5, and AG01552 cells were utilized.[1][3]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Clonogenic Survival Assay
-
Cell Seeding: Optimize seeding densities for each cell line to ensure the formation of distinct colonies. Plate cells in multi-well plates.
-
Drug Treatment: One hour prior to irradiation, add this compound to the culture medium to achieve the desired final concentration (e.g., 1 µM or 3 µM).[3]
-
Irradiation: Irradiate cells using a Cesium-137 irradiator at specified doses (e.g., single dose or fractionated doses of 5 x 2 Gy).[3]
-
Drug Removal: Three days post-irradiation, remove the drug-containing medium and replace it with fresh medium.[3]
-
Colony Formation: Incubate the plates for 8-14 days to allow for colony formation.[3]
-
Staining and Counting: Fix the colonies with a solution of glutaraldehyde (B144438) and stain with crystal violet. Count the colonies using an automated colony counter.[3][5]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound and/or radiation, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage response proteins (e.g., γH2AX, RAD51, 53BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for DNA Damage and Cell Cycle Analysis
-
Cell Preparation: Harvest and fix cells with ice-cold 70% ethanol.
-
Permeabilization: Permeabilize the cells with a suitable buffer.
-
Staining:
-
For DNA Damage: Stain with an antibody against a DNA damage marker, such as phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
For Cell Cycle: Stain with a DNA-intercalating dye like propidium (B1200493) iodide (PI) or DAPI.
-
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the intensity of the DNA damage marker and to determine the distribution of cells in different phases of the cell cycle.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells in PBS) into the flank of immunodeficient mice (e.g., Nu/Nu mice).[3]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment:
-
This compound Administration: Administer this compound orally. The formulation may consist of 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, and 40% water.[3]
-
Irradiation: Deliver fractionated radiation to the tumors.
-
-
Monitoring: Monitor tumor volume and the overall health of the mice regularly.
-
Efficacy Endpoint: The primary endpoint is a significant reduction in tumor growth in the combination treatment group compared to the control and single-agent groups.[1]
This guide summarizes the foundational preclinical research on this compound, highlighting its promise as a targeted radiosensitizing agent for cancer therapy. Further investigation and clinical trials are warranted to fully elucidate its therapeutic potential.[1]
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ART899 In Vitro Assay Protocols: A Comprehensive Guide for Researchers
For Immediate Release
This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). The following protocols are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting DNA damage response pathways.
Introduction
This compound is a small molecule inhibitor that specifically targets the polymerase activity of Polθ, a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway.[1] The MMEJ pathway is an error-prone DNA double-strand break (DSB) repair mechanism that is often upregulated in cancer cells, particularly those with deficiencies in other repair pathways like homologous recombination. By inhibiting Polθ, this compound can induce synthetic lethality in cancer cells and sensitize them to DNA damaging agents such as radiation.[2][3]
These application notes describe three fundamental in vitro assays for characterizing the activity of this compound: a Nano-luciferase MMEJ reporter assay to measure direct inhibition of the MMEJ pathway, a clonogenic survival assay to assess long-term cytotoxic effects, and an AlamarBlue cell viability assay for determining dose-dependent effects on cell proliferation.
Data Presentation
The following table summarizes the key quantitative data for this compound derived from the described in vitro assays.
| Parameter | Cell Line | Value | Assay |
| IC50 | HEK-293 | 180 nM | Nano-luciferase MMEJ Assay |
| Radiosensitization | HCT116, H460 | Effective at 1 µM and 3 µM | Clonogenic Survival Assay |
Experimental Protocols
Nano-luciferase MMEJ Reporter Assay
This assay quantitatively measures the MMEJ activity in cells by detecting the reconstitution of a functional Nano-luciferase reporter gene.
Principle: A linearized plasmid containing a Nano-luciferase gene disrupted by a selectable marker is introduced into cells. The ends of the linearized plasmid possess microhomology sequences. MMEJ-mediated repair of the plasmid results in the removal of the marker and the reconstitution of a functional Nano-luciferase gene, leading to a luminescent signal upon addition of the substrate.
Experimental Workflow:
Materials:
-
HEK-293 cells
-
MMEJ reporter plasmid (e.g., with NanoLuc® luciferase)
-
Restriction enzyme (e.g., I-SceI)
-
Transfection reagent (e.g., Lipofectamine)
-
Nano-Glo® Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Plasmid Preparation:
-
Linearize the MMEJ reporter plasmid using a suitable restriction enzyme to generate DNA double-strand breaks with microhomology ends.
-
Purify the linearized DNA fragment.
-
-
Cell Seeding:
-
Seed HEK-293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection and Treatment:
-
Prepare a transfection mix containing the linearized reporter plasmid and a control plasmid (e.g., expressing Firefly luciferase for normalization).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the cells.
-
Add the transfection mix to the wells and incubate for 48 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add Nano-Glo® Luciferase Assay Reagent to each well.
-
Incubate for 3 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
Normalize the Nano-luciferase signal to the Firefly luciferase signal to account for transfection efficiency.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, alone or in combination with radiation.
Experimental Workflow:
Materials:
-
HCT116 or other suitable cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Irradiator (for combination studies)
-
Crystal Violet staining solution (0.5% in methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number will depend on the cell line and treatment conditions.
-
-
Treatment:
-
Allow cells to attach for at least 5 hours.
-
Treat the cells with varying concentrations of this compound.
-
For combination studies, irradiate the cells with the desired dose of radiation.
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO2 for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
AlamarBlue Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.
Principle: The active ingredient in AlamarBlue, resazurin, is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Experimental Workflow:
Materials:
-
Cancer cell lines (e.g., HCT116, H460)
-
96-well plates
-
This compound
-
AlamarBlue reagent
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay:
-
Add AlamarBlue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium and AlamarBlue only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Signaling Pathway
This compound inhibits the MMEJ pathway, which is a crucial DNA double-strand break repair mechanism.
Conclusion
The in vitro assays described in this application note provide a robust framework for the preclinical evaluation of this compound. The Nano-luciferase MMEJ assay offers a direct measure of Polθ inhibition, while the clonogenic survival and AlamarBlue assays provide critical data on the compound's cytotoxic and cytostatic effects. These protocols can be adapted for screening other Polθ inhibitors and for investigating their potential in combination with other anti-cancer therapies.
References
Application Note: Clonogenic Survival Assay for Evaluating the Radiosensitizing Effects of ART899
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a fundamental in vitro method used to determine the reproductive integrity of cells after exposure to cytotoxic agents. This application note provides a detailed protocol for utilizing the clonogenic survival assay to assess the radiosensitizing potential of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism often upregulated in cancer cells.[1][2] By inhibiting Polθ, this compound is expected to enhance the cytotoxic effects of ionizing radiation (IR), particularly in tumor cells that rely on MMEJ for survival after DNA damage.
This document outlines the experimental workflow, data analysis, and expected outcomes when evaluating this compound in combination with radiation in cancer cell lines such as HCT116 (colorectal carcinoma) and H460 (non-small cell lung cancer), where its efficacy has been demonstrated.[1]
Principle of the Assay
The clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. The survival fraction is calculated by comparing the plating efficiency of treated cells to that of untreated controls. A reduction in the survival fraction of cells treated with this compound and radiation, compared to radiation alone, indicates a radiosensitizing effect.
Data Presentation
The following tables present illustrative quantitative data based on preclinical studies of this compound. This data demonstrates the radiosensitizing effect of this compound on HCT116 and H460 cancer cell lines.
Table 1: Clonogenic Survival of HCT116 Cells Treated with this compound and a Single Dose of Ionizing Radiation
| Treatment Group | Plating Efficiency (%) | Survival Fraction at 2 Gy | Survival Fraction at 4 Gy | Survival Fraction at 6 Gy | Survival Fraction at 8 Gy |
| Control (0 Gy, no this compound) | 55 | 1.00 | 1.00 | 1.00 | 1.00 |
| Vehicle + Radiation | 55 | 0.60 | 0.25 | 0.08 | 0.02 |
| 1 µM this compound + Radiation | 54 | 0.42 | 0.12 | 0.03 | 0.005 |
| 3 µM this compound + Radiation | 53 | 0.30 | 0.07 | 0.01 | < 0.001 |
Table 2: Clonogenic Survival of H460 Cells Treated with this compound and a Single Dose of Ionizing Radiation
| Treatment Group | Plating Efficiency (%) | Survival Fraction at 2 Gy | Survival Fraction at 4 Gy | Survival Fraction at 6 Gy | Survival Fraction at 8 Gy |
| Control (0 Gy, no this compound) | 62 | 1.00 | 1.00 | 1.00 | 1.00 |
| Vehicle + Radiation | 62 | 0.70 | 0.35 | 0.12 | 0.04 |
| 1 µM this compound + Radiation | 61 | 0.50 | 0.18 | 0.05 | 0.01 |
| 3 µM this compound + Radiation | 60 | 0.38 | 0.10 | 0.02 | < 0.001 |
Table 3: Clonogenic Survival of HCT116 and H460 Cells with Fractionated Radiation (5 x 2 Gy) and this compound
| Cell Line | Treatment Group | Plating Efficiency (%) | Survival Fraction (after 5 x 2 Gy) |
| HCT116 | Vehicle | 55 | 0.15 |
| HCT116 | 1 µM this compound | 54 | 0.05 |
| HCT116 | 3 µM this compound | 53 | 0.02 |
| H460 | Vehicle | 62 | 0.20 |
| H460 | 1 µM this compound | 61 | 0.08 |
| H460 | 3 µM this compound | 60 | 0.04 |
Experimental Protocols
Materials
-
HCT116 or H460 cells
-
Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for H460) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 50% methanol)
-
X-ray irradiator
Protocol
-
Cell Culture: Maintain HCT116 and H460 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed the appropriate number of cells into 6-well plates. The seeding density should be adjusted for the expected level of cell kill to yield approximately 50-100 colonies per well. Suggested seeding densities are provided in Table 4.
-
-
This compound Treatment:
-
Allow cells to attach for at least 5 hours post-seeding.
-
Prepare working concentrations of this compound (e.g., 1 µM and 3 µM) in complete growth medium. Also, prepare a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Replace the medium in the wells with the medium containing this compound or vehicle.
-
-
Irradiation:
-
After a pre-incubation period with this compound (e.g., 2-4 hours), irradiate the plates with the desired doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
For fractionated radiation experiments, irradiate the cells with 2 Gy daily for 5 consecutive days, replacing the medium with fresh this compound or vehicle-containing medium each day before irradiation.
-
-
Incubation: Return the plates to the incubator and allow colonies to form for 10-14 days.
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10-15 minutes.
-
Aspirate the methanol and stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
Table 4: Suggested Seeding Densities for Clonogenic Survival Assay
| Radiation Dose (Gy) | HCT116 Cells per well | H460 Cells per well |
| 0 | 200 | 200 |
| 2 | 400 | 300 |
| 4 | 1000 | 800 |
| 6 | 3000 | 2000 |
| 8 | 8000 | 5000 |
Data Analysis
-
Plating Efficiency (PE): PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
Survival Fraction (SF): SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))
Visualizations
Signaling Pathway
Caption: this compound inhibits Polθ, a key enzyme in the MMEJ pathway for DNA repair.
Experimental Workflow
Caption: Workflow for assessing this compound radiosensitization using a clonogenic assay.
References
Application Notes and Protocols for Establishing an ART899-Treated Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of ART899, a potent and specific small-molecule inhibitor of DNA Polymerase Theta (Polθ), particularly in combination with radiotherapy.
Introduction to this compound and Polθ Inhibition
This compound is a novel allosteric inhibitor of the Polθ DNA polymerase domain.[1][2] Polθ, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, a crucial but error-prone DNA double-strand break (DSB) repair mechanism.[1][3] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in various cancer types.[1][3] This differential expression makes Polθ an attractive therapeutic target. By inhibiting Polθ, this compound can induce synthetic lethality in cancer cells with existing DNA repair defects (e.g., BRCA mutations) and can act as a potent radiosensitizer, enhancing the efficacy of radiation therapy.[1][3][4][5] Preclinical studies have demonstrated that this compound, especially in combination with fractionated radiation, leads to significant tumor growth delay in xenograft models and is well-tolerated.[1][3]
Signaling Pathway of Polθ in DNA Repair
The following diagram illustrates the role of Polymerase Theta (Polθ) in the Microhomology-Mediated End-Joining (MMEJ) pathway for DNA double-strand break (DSB) repair and the mechanism of action for this compound.
Caption: Role of Polθ in MMEJ and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for cell culture, establishing the xenograft model, and evaluating the efficacy of this compound.
Cell Line Selection and Culture
A variety of human cancer cell lines can be utilized for establishing xenograft models. The choice of cell line should be guided by the specific research question and the expression levels of Polθ. The human colorectal carcinoma cell line HCT116 has been successfully used in preclinical studies with this compound.[3][6] Other potential cell lines for xenograft models are listed in the table below.
Table 1: Recommended Cancer Cell Lines for Xenograft Models
| Cancer Type | Cell Line | Rationale |
| Colon Cancer | HCT-116 | Validated in this compound preclinical studies.[3][6] |
| Breast Cancer | MCF-7, MDA-MB-231 | Commonly used in xenograft models.[7] |
| Melanoma | A-375 | Standard for skin cancer xenografts.[7] |
| Brain Tumors | U87 MG | Established model for glioblastoma studies.[7] |
Cell Culture Protocol:
-
Culture the selected cancer cell line in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase for implantation.
-
Routinely test for mycoplasma contamination.
Xenograft Model Establishment
Animal Models:
Immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice, are suitable for establishing xenograft models as they lack a functional immune system to reject human cells.[8] Mice should be 6-8 weeks old at the time of cell implantation.
Experimental Workflow:
Caption: Experimental workflow for this compound xenograft study.
Tumor Implantation Protocol:
-
Harvest cells during their logarithmic growth phase and perform a cell count using a hemocytometer. Assess cell viability using Trypan Blue exclusion.
-
Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
This compound Formulation and Administration
This compound Formulation:
For in vivo oral administration, this compound can be dissolved in a vehicle solution consisting of 5% DMSO, 5% ethanol, 20% TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), 30% PEG400, and 40% water.[2]
Treatment Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).
-
Administer this compound orally via gavage at a dose of 150 mg/kg twice daily.[3]
-
For combination therapy, administer this compound approximately 1 hour before each radiation fraction.
-
For radiotherapy, a fractionated schedule of 2 Gy per day for 5 consecutive days, repeated for a second week (total of 10 fractions), has been shown to be effective in combination with this compound.[3]
Efficacy Evaluation
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[9]
-
Continue measurements until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³).
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.
Table 2: Key Parameters from a Preclinical Study of this compound with HCT116 Xenografts [2][3]
| Parameter | Value | Conditions |
| Cellular IC50 | ~180 nmol/L | MMEJ activity in HEK293 cells |
| In Vivo Dosage | 150 mg/kg | Oral gavage, twice daily |
| Radiation Schedule | 10 x 2 Gy | Fractionated over 2 weeks |
| Tumor Growth Delay | Significantly improved | This compound + Radiation vs. Radiation alone |
In Vitro Supporting Assays: Clonogenic Survival Assay
A clonogenic survival assay is recommended to determine the radiosensitizing effect of this compound in vitro before proceeding to in vivo studies. This assay assesses the ability of single cells to form colonies after treatment.[3][6]
Clonogenic Survival Assay Protocol:
-
Plate cells at a low density in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Irradiate the cells with different doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.
By following these detailed protocols, researchers can effectively establish and utilize a xenograft model to investigate the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Available Cell Lines/Models | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. Xenograft Models - Altogen Labs [altogenlabs.com]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of ART899 in Mouse Models: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ART899 is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2] With an IC50 of 180 nM for Polθ MMEJ activity and improved in vivo stability over its predecessors, this compound presents a promising therapeutic agent, particularly as a radiosensitizer in cancer therapy.[1] Preclinical studies in mouse models have demonstrated that oral administration of this compound in combination with fractionated radiation significantly inhibits tumor growth and enhances survival in human colon cancer xenografts.[2][3][4] Notably, this combination therapy is well-tolerated, showing no significant signs of toxicity in the treated animals.[3][4] This document provides detailed application notes and protocols for the oral administration of this compound in mouse models, based on available preclinical data, to guide researchers in designing and executing further studies.
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound with Radiation
| Mouse Model | Tumor Type | Treatment Group | Dosing Regimen | Outcome |
| HCT116 Xenograft | Human Colon Carcinoma | Vehicle | Not Applicable | Tumor Growth |
| This compound | 150 mg/kg, twice daily for 12 days | Minimal effect on tumor growth alone | ||
| 10 x 2 Gy Radiation + Vehicle | Days 1-5 and 8-12 | Tumor growth delay | ||
| 10 x 2 Gy Radiation + this compound | 150 mg/kg, twice daily for 12 days | Significant tumor growth delay and improved survival |
Source: Data compiled from preclinical studies on HCT116 tumor-bearing mice.[3][4]
Table 2: Pharmacokinetic Profile of Oral this compound in Mice
| Dose | Time Point (post-last dose) | Mean Plasma Concentration (ng/mL) |
| 50 mg/kg | 0.5 hr | ~1000 |
| 1 hr | ~1500 | |
| 2 hr | ~1200 | |
| 4 hr | ~500 | |
| 8 hr | ~100 | |
| 12 hr | <100 | |
| 150 mg/kg | 0.5 hr | ~3000 |
| 1 hr | ~4500 | |
| 2 hr | ~4000 | |
| 4 hr | ~2000 | |
| 8 hr | ~500 | |
| 12 hr | ~200 |
Note: Plasma concentrations are approximated from graphical data presented in cited literature.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. For a 150 mg/kg dose in a 20g mouse, with a dosing volume of 10 mL/kg, the required concentration is 15 mg/mL.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Prepare the formulation fresh daily and store at room temperature, protected from light, until use.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch curved)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of this compound suspension to be administered. The volume is calculated as: (Body Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly dispense the contents of the syringe into the stomach.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes post-administration for any signs of distress, such as choking or difficulty breathing.
-
Return the mouse to its cage.
-
For studies involving repeated dosing, this procedure is typically performed twice daily.[3][4]
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
HCT116 human colon carcinoma cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel or similar basement membrane matrix
-
Calipers
-
This compound suspension
-
Radiation source
Procedure:
-
Tumor Implantation:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Radiation Treatment:
-
Continued Monitoring:
-
Continue to monitor tumor volume, body weight, and overall animal health throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint size or if signs of significant toxicity are observed.
-
-
Data Analysis:
-
Compare tumor growth rates and survival times between the different treatment groups to assess the efficacy of this compound as a radiosensitizer.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the Polθ-mediated MMEJ pathway.
Caption: Experimental workflow for evaluating the in vivo efficacy of oral this compound.
References
Application Notes and Protocols: Determining ART899 Dosage for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ART899 is a potent and specific small-molecule inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[1][2][3] Polθ is frequently overexpressed in cancer cells and has limited expression in normal tissues, making it an attractive target for tumor-specific radiosensitization.[1][2][3] These application notes provide a comprehensive guide for determining the optimal dosage of this compound for in vitro cell culture experiments, particularly in the context of combination therapies with DNA damaging agents such as ionizing radiation (IR).
Mechanism of Action
This compound functions as an allosteric inhibitor of the Polθ DNA polymerase domain.[1][2][3] By inhibiting Polθ, this compound disrupts the MMEJ pathway, an error-prone DNA repair mechanism that cancer cells can rely on, especially in the context of homologous recombination deficiency.[2] This inhibition leads to an accumulation of DNA damage, ultimately resulting in enhanced cell killing, particularly when combined with agents that induce DNA double-strand breaks.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the key quantitative data regarding the in vitro activity of this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| Cellular IC50 (MMEJ Inhibition) | HEK293 | ~180 nM | [2][4] |
| Effective Radiosensitizing Concentration | HCT116, H460 | 1 µM and 3 µM | [4][5] |
Clonogenic Survival Assay: Radiosensitization Effect
This table illustrates the significant reduction in cancer cell survival when this compound is combined with fractionated ionizing radiation.
| Cell Line | Treatment | Surviving Fraction Reduction (Compared to IR alone) | Concentration of this compound | Reference |
| HCT116 | 5 x 2 Gy IR + this compound | 4-fold | 3 µM | [4] |
| H460 | 5 x 2 Gy IR + this compound | 5-fold | 3 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. A concentration of 12 mM is recommended based on preclinical studies.[2][4]
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Store the stock solution at room temperature in the dark.[2][4]
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
Protocol 2: Determination of Optimal this compound Dosage using a Clonogenic Survival Assay
This protocol is designed to assess the ability of this compound to radiosensitize cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, H460)
-
Non-cancerous cell line (e.g., MRC-5, AG01552) for specificity testing[6]
-
Complete cell culture medium
-
This compound stock solution (12 mM in DMSO)
-
6-well or 24-well cell culture plates
-
Ionizing radiation source
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Recommended starting concentrations are 1 µM and 3 µM.[4][5] Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Irradiation:
-
After a desired pre-incubation time with this compound (e.g., 24 hours), irradiate the cells with the desired dose of ionizing radiation. A fractionated radiation schedule (e.g., 5 daily doses of 2 Gy) has been shown to be effective.[4][6]
-
A control group of cells should be treated with this compound but not irradiated to assess the compound's toxicity alone.
-
-
Colony Formation:
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.
-
The medium can be changed every 3-4 days if necessary.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Mandatory Visualizations
This compound Mechanism of Action and Impact on DNA Repair
Caption: Mechanism of this compound in inhibiting the MMEJ pathway.
Experimental Workflow for Determining this compound Dosage
Caption: Workflow for optimal this compound dosage determination.
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ART899, a DNA Polymerase Theta (Polθ) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ART899 is a potent and specific allosteric inhibitor of the DNA polymerase theta (Polθ) enzyme, a critical component of the microhomology-mediated end joining (MMEJ) pathway.[1] The MMEJ pathway is a crucial mechanism for the repair of DNA double-strand breaks (DSBs), particularly in cancer cells that are deficient in other repair pathways like homologous recombination (HR). By inhibiting Polθ, this compound disrupts DNA repair in these vulnerable cancer cells, leading to increased sensitivity to DNA-damaging agents such as radiation.[1] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo studies.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 463.83 g/mol and a formula of C₂₀H₁₄D₃ClF₄N₂O₄.[1] Understanding its solubility is critical for the design of both in vitro and in vivo experiments. The available solubility data for this compound is summarized in the table below. It is important to note that this compound is insoluble in water.[2]
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (215.13 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] |
| Ethanol (B145695) | 100 mg/mL | [2] |
| Water | Insoluble | [2] |
Preparation for In Vivo Studies
The formulation of this compound for in vivo administration is crucial for achieving desired exposure levels and therapeutic effects. Due to its poor aqueous solubility, this compound requires a specific vehicle for oral administration.
Recommended In Vivo Formulation
A commonly used and effective formulation for the oral administration of this compound in mice is a suspension.[3]
Table 2: Recommended Vehicle for Oral Gavage of this compound in Mice
| Component | Percentage |
| DMSO | 5% |
| Ethanol | 5% |
| TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) | 20% |
| PEG400 (Polyethylene glycol 400) | 30% |
| Water | 40% |
An alternative formulation for oral administration is a homogenous suspension in Carboxymethylcellulose sodium (CMC-Na).[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of the recommended this compound suspension for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, 200 proof
-
TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
PEG400 (Polyethylene glycol 400)
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes or other appropriate containers
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of this compound per mouse.
-
Dissolve this compound: Weigh the required amount of this compound powder and place it in a sterile tube. Add the calculated volume of DMSO and vortex until the compound is completely dissolved.
-
Add Ethanol: To the DMSO solution, add the calculated volume of ethanol and vortex to mix thoroughly.
-
Add TPGS and PEG400: Add the calculated volumes of TPGS and PEG400 to the mixture. Vortex vigorously to ensure a homogenous solution.
-
Add Water: Slowly add the calculated volume of sterile water to the mixture while vortexing. The final formulation should be a uniform suspension.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
This protocol outlines the procedure for the safe and effective oral administration of the prepared this compound formulation to mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse immediately before dosing to accurately calculate the volume of the formulation to be administered. The typical dosing volume is 10 mL/kg.
-
Syringe Preparation: Gently vortex the this compound formulation to ensure a uniform suspension. Draw the calculated volume into a syringe fitted with an oral gavage needle.
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus (at a pre-measured depth to reach the stomach), slowly depress the syringe plunger to administer the formulation.
-
Needle Removal: After administration, gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a short period after the procedure and then periodically as per the experimental protocol.
Signaling Pathway and Experimental Workflow
DNA Damage Response and the Role of Polθ
This compound functions by inhibiting DNA Polymerase Theta (Polθ), a key enzyme in the Microhomology-Mediated End Joining (MMEJ) pathway. MMEJ is an alternative, error-prone pathway for the repair of DNA double-strand breaks (DSBs). In many cancer cells, particularly those with deficiencies in the high-fidelity Homologous Recombination (HR) pathway (e.g., those with BRCA1/2 mutations), there is an increased reliance on MMEJ for survival. By inhibiting Polθ, this compound selectively targets these cancer cells, leading to the accumulation of lethal DNA damage.
Caption: this compound inhibits Polθ, a key enzyme in the MMEJ pathway of DNA repair.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical cancer model.
Caption: A typical workflow for an in vivo study of this compound.
References
Unveiling DNA Damage Response Pathways with ART899: A Potent and Selective Polθ Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ART899 is a novel, potent, and specific allosteric inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway—an alternative DNA double-strand break (DSB) repair mechanism.[1] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.[1][2] Inhibition of Polθ by this compound has been shown to impair DNA damage repair, leading to increased genomic instability and sensitization of tumor cells to DNA-damaging agents like ionizing radiation.[1][2] These application notes provide a comprehensive overview of the use of this compound to study DNA damage response (DDR) pathways, including quantitative data from preclinical studies and detailed protocols for key experiments.
Mechanism of Action of this compound
This compound specifically targets the polymerase domain of Polθ, inhibiting its function in the MMEJ pathway.[1] MMEJ is an error-prone repair pathway that utilizes short homologous sequences to ligate broken DNA ends. In the absence of functional Polθ, DSBs that would typically be repaired by MMEJ persist, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other DDR pathways like homologous recombination. The inhibition of Polθ by this compound has been demonstrated to be particularly effective in combination with therapies that induce DSBs, such as radiotherapy.[1]
Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Radiosensitization Effect of this compound on Cancer Cell Lines [1]
| Cell Line | Treatment | Surviving Fraction (after 5 x 2 Gy IR) | Fold Decrease in Survival (vs. IR alone) |
| HCT116 | 5 x 2 Gy IR | 0.1 | - |
| 5 x 2 Gy IR + 1 µM this compound | 0.03 | 3.3 | |
| 5 x 2 Gy IR + 3 µM this compound | 0.025 | 4 | |
| H460 | 5 x 2 Gy IR | 0.05 | - |
| 5 x 2 Gy IR + 1 µM this compound | 0.015 | 3.3 | |
| 5 x 2 Gy IR + 3 µM this compound | 0.01 | 5 |
Table 2: Inhibition of Microhomology-Mediated End Joining (MMEJ) by this compound [3]
| Assay | Cell Line | This compound IC₅₀ (nmol/L) |
| Luciferase-based MMEJ assay | HEK293 | ~180 |
Table 3: In Vivo Efficacy of this compound in Combination with Fractionated Radiation in HCT116 Xenograft Model [3]
| Treatment Group | Mean Relative Tumor Size (at end of study) |
| Vehicle | ~12 |
| This compound (150 mg/kg) | ~11 |
| 10 x 2 Gy + Vehicle | ~7 |
| 10 x 2 Gy + this compound (150 mg/kg) | ~3 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MMEJ pathway, the mechanism of action of this compound, and a typical experimental workflow for studying its effects.
Caption: The Microhomology-Mediated End Joining (MMEJ) pathway for DNA double-strand break repair.
Caption: this compound inhibits the polymerase activity of Polθ, blocking the MMEJ pathway.
Caption: A typical experimental workflow to evaluate the effects of this compound on cancer cells.
Experimental Protocols
Cell Viability Assay (Clonogenic Survival Assay)
This protocol is adapted from preclinical studies on this compound and is designed to assess the long-term effects of the inhibitor on the reproductive capacity of cancer cells, alone or in combination with radiation.[1]
Materials:
-
Cancer cell lines (e.g., HCT116, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Ionizing radiation source
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 6-well plates at densities determined by the expected survival fraction for each treatment condition (typically ranging from 200 to 10,000 cells per well).
-
Allow cells to attach for at least 4 hours.
-
-
Treatment:
-
Prepare working concentrations of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Add the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) to the wells.
-
Incubate for 1 hour before irradiation.
-
-
Irradiation:
-
Irradiate the plates with the desired doses of ionizing radiation.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂, allowing colonies to form.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Immunofluorescence Staining for DNA Damage Foci (γH2AX and 53BP1)
This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.
Materials:
-
Cells grown on coverslips in multi-well plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin [BSA] in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-53BP1). Note: The specific antibodies and dilutions used in the primary this compound studies are not publicly available and should be optimized for your specific cell line and experimental conditions.
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound and/or ionizing radiation as per the experimental design.
-
-
Fixation:
-
At the desired time points, aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer to their optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Western Blotting for DNA Damage Response Proteins
This protocol is for the detection and quantification of key DDR proteins to assess the activation of DNA damage signaling pathways.
Materials:
-
Cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against DDR proteins (e.g., γH2AX, p-ATM, p-CHK2, Polθ). Note: Specific antibody details from the this compound studies are not fully available and require optimization.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse treated cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a valuable tool for investigating the MMEJ pathway and its role in the broader context of the DNA damage response. Its specificity for Polθ allows for the targeted dissection of this repair mechanism. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their studies to further understand the intricacies of DNA repair and to explore its potential as a cancer therapeutic.
References
Application Notes and Protocols for Combined ART899 and Fractionated Radiation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the in vivo evaluation of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), in combination with fractionated radiation.[1][2][3] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway and is overexpressed in many cancer types, making it an attractive target for tumor-specific radiosensitization.[4][5][6] Preclinical studies have demonstrated that the combination of this compound with fractionated radiation is well-tolerated and results in a significant reduction in tumor growth compared to radiation alone, suggesting a promising therapeutic strategy.[2][7] This document outlines the necessary experimental procedures, from in vivo model selection to data analysis, to facilitate the successful implementation of this combination therapy in a research setting.
Data Presentation
Table 1: In Vivo Efficacy of this compound and Fractionated Radiation in HCT116 Xenograft Model
| Treatment Group | Number of Animals (n) | This compound Dose | Radiation Dose | Mean Relative Tumor Size (Day of Last Treatment) | Tumor Growth Delay | Overall Survival | Reference |
| Vehicle | 9 | - | - | ~10x | - | - | [2][8] |
| This compound | 10 | 150 mg/kg, twice daily | - | ~10x | No significant delay | - | [2][8] |
| 10 x 2 Gy + Vehicle | 10 | - | 10 fractions of 2 Gy | ~5x | Significant delay vs. Vehicle | - | [2][8] |
| 10 x 2 Gy + this compound | 10 | 150 mg/kg, twice daily | 10 fractions of 2 Gy | ~2.5x | Significantly improved delay vs. Radiation alone | Significantly improved vs. single treatments | [2][8] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| This compound Dose | Time Post-Administration | Mean Plasma Concentration (µM) | Reference |
| 50 mg/kg (oral) | 0.5 hr | ~1.5 | [2] |
| 1 hr | ~2.0 | [2] | |
| 2 hr | ~1.8 | [2] | |
| 4 hr | ~1.0 | [2] | |
| 8 hr | ~0.5 | [2] | |
| 12 hr | <0.1 | [2] | |
| 150 mg/kg (oral) | 0.5 hr | ~4.0 | [2] |
| 1 hr | ~5.0 | [2] | |
| 2 hr | ~4.5 | [2] | |
| 4 hr | ~2.5 | [2] | |
| 8 hr | ~1.0 | [2] | |
| 12 hr | ~0.2 | [2] |
Signaling Pathway
The following diagram illustrates the role of DNA Polymerase Theta (Polθ) in the Microhomology-Mediated End Joining (MMEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.
Caption: Polθ-mediated MMEJ pathway and this compound inhibition.
Experimental Protocols
In Vivo Xenograft Model Establishment
-
Cell Culture: Culture human colorectal carcinoma HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach the desired size.
-
This compound Formulation and Administration
-
Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. The final concentration should be calculated based on the average weight of the mice and the required dose.
-
Dosing: Administer this compound at a dose of 150 mg/kg body weight.[2]
-
Administration Schedule: Administer this compound via oral gavage twice daily for the duration of the radiation treatment (e.g., 12 consecutive days for a 10-fraction regimen over two weeks).[2]
-
Timing with Radiation: On days of irradiation, administer the first dose of this compound approximately 1-2 hours before radiation to ensure peak plasma concentration during irradiation. The second dose should be administered approximately 8-12 hours later.
Fractionated Radiation Protocol
-
Irradiation Equipment: Utilize a small animal irradiator (e.g., a ¹³⁷Cs source or an X-ray irradiator) with appropriate collimators to focus the radiation beam on the tumor.
-
Anesthesia: Anesthetize the mice before each radiation fraction (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) to ensure they remain immobile during the procedure.[9]
-
Positioning and Shielding:
-
Position the anesthetized mouse on the irradiation platform.
-
Use lead shields to protect the rest of the mouse's body, exposing only the tumor and a small margin of surrounding tissue to the radiation beam.
-
-
Radiation Dosing and Fractionation:
-
Sham Irradiation: The control and this compound-only groups should undergo the same anesthesia and positioning procedures as the irradiated groups but without the activation of the radiation source (sham irradiation).
Experimental Workflow
Caption: In vivo experimental workflow.
Monitoring and Data Analysis
-
Tumor Growth: Continue to measure tumor volume every 2-3 days until the endpoint is reached. Plot the mean tumor volume ± SEM for each treatment group over time.
-
Toxicity Assessment:
-
Monitor the body weight of each mouse daily as an indicator of systemic toxicity.
-
Observe the mice for any signs of distress, such as changes in behavior, posture, or appetite.
-
The combination of this compound and fractionated radiation has been shown to be well-tolerated, with no significant weight loss observed compared to radiation alone.[2]
-
-
Endpoints:
-
The primary endpoint is typically the time it takes for the tumor to reach a predetermined size (e.g., 1500 mm³).
-
Euthanize mice if they show signs of significant distress or if their body weight loss exceeds 20%.
-
-
Statistical Analysis:
-
Analyze differences in tumor growth between treatment groups using appropriate statistical tests, such as a mixed-effect model followed by a Dunnett post-test.
-
Compare survival data using Kaplan-Meier curves and the log-rank test.
-
A p-value of < 0.05 is typically considered statistically significant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Nature of DNA Polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Fractionation spares mice from radiation-induced reductions in weight gain but does not prevent late oligodendrocyte lineage side effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of ART899
For Researchers, Scientists, and Drug Development Professionals
Introduction
ART899 is a novel small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end-joining (MMEJ) DNA repair pathway.[1][2] Polθ is overexpressed in many cancer types, making it a promising target for tumor-specific radiosensitization.[1][2] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for optimizing dosing strategies and predicting its therapeutic window. These application notes provide a summary of the preclinical pharmacokinetics of this compound and detailed protocols for its analysis.
Quantitative Pharmacokinetic Data
The following table summarizes the plasma concentration of this compound in mice following oral administration. This data is essential for assessing the drug's absorption and exposure over time.
| Dosage (mg/kg) | Time Point (hours) | Mean Plasma Concentration (µM) |
| 50 | 0.5 | ~1.5 |
| 50 | 1 | ~2.5 |
| 50 | 2 | ~2.0 |
| 50 | 4 | ~1.0 |
| 50 | 8 | ~0.5 |
| 50 | 12 | <0.5 |
| 150 | 0.5 | ~4.0 |
| 150 | 1 | ~6.0 |
| 150 | 2 | ~5.5 |
| 150 | 4 | ~3.0 |
| 150 | 8 | ~1.5 |
| 150 | 12 | ~0.5 |
Data extracted from graphical representations in the cited literature. Actual values may vary.[1][3]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in a mouse model.
1. Animal Models:
-
Nu/Nu mice (6-8 weeks old) are commonly used for pharmacokinetic studies of anti-cancer agents.[3]
2. Compound Formulation and Administration:
-
Formulation: Dissolve this compound in a vehicle solution consisting of 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, and 40% water.[3]
-
Administration: Administer this compound orally (p.o.) to mice at the desired doses (e.g., 50 mg/kg and 150 mg/kg).[1][3]
3. Sample Collection:
-
Collect blood samples from a cohort of mice (n=3 per time point) at various time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours).[1]
-
Process the blood samples to isolate plasma.
4. Bioanalytical Method:
-
Method: Utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound concentrations in plasma samples.[3]
-
Standard Curve: Prepare a calibration curve using known concentrations of this compound to ensure accurate quantification.[3]
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Signaling Pathway of Polθ Inhibition by this compound
References
Troubleshooting & Optimization
improving ART899 solubility for experimental use
Welcome to the technical support center for ART899. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific allosteric inhibitor of the DNA polymerase theta (Polθ) DNA polymerase domain.[1][2][3] Polθ is a key enzyme in the Microhomology-Mediated End-Joining (MMEJ) pathway, an error-prone DNA double-strand break repair mechanism.[4] By inhibiting Polθ, this compound disrupts DNA repair in cancer cells, leading to increased sensitivity to radiation therapy.[1][3] It has shown significant anti-tumor effects, especially when combined with fractionated radiation, both in vitro and in vivo.[1][5]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
This compound can be dissolved in DMSO to create high-concentration stock solutions. Published data indicates solubility up to 100 mg/mL (approximately 215 mM) in fresh DMSO.[2] For in vitro studies, a stock solution of 12 mmol/L (12 mM) in DMSO has been successfully used.[1]
Q4: How should I store the this compound powder and stock solution?
This compound powder should be stored under vacuum at room temperature in the dark.[1] The DMSO stock solution should also be stored at room temperature and protected from light.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Solubility
A common challenge when working with hydrophobic compounds like this compound is precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Issue 1: Immediate precipitation upon dilution into aqueous media.
-
Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit. The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out" of the solution.
-
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
Add the this compound DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid and even distribution, preventing localized high concentrations.
-
-
Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution of the this compound stock in the cell culture medium. For example, first, prepare a 10X or 100X intermediate solution and then dilute it to the final 1X working concentration.
-
Reduce Final Concentration: If precipitation persists, the intended final concentration may be too high. Try working with a lower final concentration of this compound.
-
Maintain a Sufficient Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is necessary to maintain the solubility of this compound. Aim for a final DMSO concentration between 0.1% and 0.5%. Ensure that the final DMSO concentration is consistent across all experimental and control groups.
-
Issue 2: Delayed precipitation observed after several hours or days of incubation.
-
Cause: The compound may be unstable in the aqueous environment over time, or it may interact with components in the cell culture medium, such as salts or proteins, leading to the formation of insoluble complexes. Changes in pH or evaporation of the medium during incubation can also contribute to precipitation.
-
Solutions:
-
Regular Media Changes: For long-term experiments, change the media with a freshly prepared this compound solution every 24-48 hours.
-
Assess Media Components: If possible, test the solubility of this compound in different basal media formulations. The presence of serum can sometimes help to stabilize hydrophobic compounds, but in other cases, it may contribute to precipitation.
-
Ensure Proper Incubation Conditions: Maintain a humidified environment in the incubator to minimize evaporation from the culture plates.
-
Data Presentation: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (~215 mM) | Use fresh, anhydrous DMSO. | [2] |
| Dimethyl Sulfoxide (DMSO) | 12 mM | Used for preparing stock solutions for in vitro experiments. | [1] |
| Ethanol | 100 mg/mL | [2] | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 12 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 464.89 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.58 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all the solid is dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the 12 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at room temperature, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays (Example for a final concentration of 3 µM)
-
Materials:
-
12 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Thaw an aliquot of the 12 mM this compound stock solution at room temperature.
-
To achieve a final concentration of 3 µM with a final DMSO concentration of 0.1%, a 1:4000 dilution is required. To avoid pipetting very small volumes and to minimize precipitation risk, perform a two-step dilution.
-
Step 1: Intermediate Dilution (1:40): Add 2 µL of the 12 mM stock solution to 78 µL of pre-warmed complete cell culture medium to create a 300 µM intermediate solution. Mix immediately by gentle pipetting.
-
Step 2: Final Dilution (1:100): Add 10 µL of the 300 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve the final 3 µM working concentration. The final DMSO concentration will be 0.025%.
-
Gently mix the final working solution before adding it to your cells.
-
Note: Always prepare a vehicle control with the same final concentration of DMSO.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: The role of this compound in inhibiting the MMEJ DNA repair pathway.
References
- 1. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Essential roles for Polymerase θ mediated end-joining in repair of chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing ART899 Concentration for Maximum Radiosensitization
Welcome to the technical support center for ART899, a potent and specific DNA polymerase theta (Polθ) inhibitor designed to enhance the efficacy of radiotherapy. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this compound concentration for maximal radiosensitization in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a radiosensitizer?
A1: this compound is a small-molecule, allosteric inhibitor of the DNA polymerase theta (Polθ) enzyme.[1][2][3][4] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, which is often overexpressed in cancer cells and plays a critical role in repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3][4] By inhibiting Polθ, this compound impairs the cancer cells' ability to repair radiation-induced DNA damage, leading to increased genomic instability and cell death, thereby sensitizing them to radiation.[1][2][3] This effect is particularly potent in replicating cells.[1][2][3][4]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: In preclinical studies, this compound has been shown to effectively radiosensitize cancer cell lines such as HCT116 (colorectal cancer) and H460 (lung cancer) at concentrations of 1 µM and 3 µM when combined with fractionated radiation.[1][5] At a concentration of 3 µM, this compound led to a 4-fold and 5-fold decrease in survival for HCT116 and H460 cells, respectively, when combined with 5 x 2 Gy of radiation.[1][5] It is important to note that this compound alone does not show significant cytotoxic effects at these concentrations.[1][5]
Q3: Does this compound radiosensitize non-cancerous cells?
A3: Preclinical data indicate that this compound does not radiosensitize non-cancerous cells.[1][2][3][4] Studies on human fibroblast lines (MRC5 and AG01552) and a noncancerous epithelial cell line (HIEC-6) showed no significant decrease in clonogenic capacity when this compound was combined with fractionated ionizing radiation.[1] This tumor-specific action makes this compound a promising candidate for clinical applications.[1][2][3]
Q4: Is the radiosensitizing effect of this compound dependent on the radiation fractionation schedule?
A4: Yes, the radiosensitizing effect of Polθ inhibitors like this compound is more pronounced with fractionated radiation schedules compared to a single large dose of radiation.[1][2][3][4][5] This is likely because repeated exposure to radiation in the presence of the inhibitor continuously compromises the cancer cells' ability to repair DNA damage between fractions.
Q5: Is this compound effective in hypoxic conditions?
A5: Yes, studies have shown that Polθ inhibition is effective in radiosensitizing tumor cells even under hypoxic conditions.[1][2][3][4] This is a significant advantage, as hypoxia is a known factor for radioresistance in tumors.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant radiosensitization observed at tested this compound concentrations. | 1. Sub-optimal this compound concentration: The concentration may be too low for the specific cell line being used. 2. Cell line insensitivity: The cell line may not rely heavily on the Polθ pathway for DNA repair. 3. Incorrect timing of drug administration: The drug may not be present during and after radiation to inhibit DNA repair. 4. Single dose of radiation: The radiosensitizing effect is more potent with fractionated radiation.[1][5] | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. 2. Confirm Polθ expression: Verify the expression level of Polθ in your cell line. Cell lines with low Polθ expression may not be sensitive to its inhibition. Consider using a Polθ knockout cell line as a negative control.[1] 3. Optimize drug incubation time: Ensure cells are pre-incubated with this compound for a sufficient period before irradiation (e.g., 16-24 hours) and that the drug is present in the media for a period post-irradiation to inhibit repair. 4. Use a fractionated radiation schedule: Test the effect of this compound with multiple smaller doses of radiation (e.g., 5 x 2 Gy).[1][5] |
| High cytotoxicity observed with this compound alone (without radiation). | 1. This compound concentration is too high: Exceeding the optimal therapeutic window can lead to off-target effects and general toxicity. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Lower the this compound concentration: Refer to dose-response data to select a concentration that shows minimal toxicity on its own but is effective for radiosensitization. 2. Check solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect results. 2. Inaccurate drug concentration: Errors in serial dilutions or drug storage. 3. Inconsistent radiation delivery: Fluctuations in the output of the radiation source. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh drug dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution as recommended. 3. Calibrate radiation source: Regularly calibrate the radiation source to ensure accurate and consistent dose delivery. |
| Difficulty in observing γ-H2AX foci after treatment. | 1. Incorrect timing of fixation: The peak of γ-H2AX foci formation is transient. 2. Issues with immunofluorescence protocol: Suboptimal antibody concentrations, blocking, or permeabilization. | 1. Perform a time-course experiment: Fix cells at different time points after irradiation (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to capture the peak and subsequent repair kinetics.[6][7] 2. Optimize immunofluorescence protocol: Titrate primary and secondary antibodies, and optimize blocking and permeabilization steps for your specific cell line. |
Quantitative Data Summary
Table 1: In Vitro Radiosensitization Effect of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Schedule | Survival Decrease Factor (vs. Radiation Alone) | Reference |
| HCT116 | Colorectal | 1 | 5 x 2 Gy | Effective radiosensitization observed | [1] |
| HCT116 | Colorectal | 3 | 5 x 2 Gy | 4-fold | [1][5] |
| H460 | Lung | 1 | 5 x 2 Gy | Effective radiosensitization observed | [1] |
| H460 | Lung | 3 | 5 x 2 Gy | 5-fold | [1][5] |
Table 2: In Vivo Tumor Growth Delay with this compound and Fractionated Radiation
| Xenograft Model | Treatment Group | Tumor Growth | Reference |
| HCT116 | This compound + 10 x 2 Gy | Significant tumor growth delay compared to radiation alone | [5] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cells.[8][9]
Methodology:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will need to be optimized based on the expected toxicity of the combined treatment to ensure a countable number of colonies (50-150) at the end of the experiment.
-
Drug Treatment: Allow cells to attach for 6-24 hours, then add this compound at the desired concentrations. Include a vehicle control.
-
Irradiation: After a pre-incubation period with this compound (e.g., 16 hours), irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). For fractionated radiation, irradiate with the specified dose daily for the required number of days.
-
Incubation: After the final irradiation, replace the media with fresh, drug-free media and incubate for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF). Plot the SF against the radiation dose to generate a cell survival curve.
γ-H2AX Foci Formation Assay
This assay is used to quantify DNA double-strand breaks (DSBs), a marker of DNA damage.[6][10][11]
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and/or radiation as per the experimental design.
-
Fixation and Permeabilization: At desired time points post-irradiation, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100 in PBS.[11][12]
-
Immunostaining: Block non-specific binding sites with 5% BSA in PBS.[11][12] Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the this compound-treated group compared to the radiation-only group indicates inhibition of DNA repair.
Cell Cycle Analysis
This analysis determines the distribution of cells in different phases of the cell cycle, which can be affected by both radiation and this compound. The radiosensitizing effect of Polθ inhibition is most effective in replicating cells.[1][2][3]
Methodology:
-
Cell Treatment: Treat cells with this compound and/or radiation.
-
Cell Harvesting: At various time points, harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[13][14][15]
-
Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.[13][14][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a common response to radiation, and abrogation of this checkpoint can enhance cell death.
Visualizations
Caption: Mechanism of this compound-induced radiosensitization.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting radiosensitization experiments.
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Predicting Radiosensitivity with Gamma-H2AX Foci Assay after Single High-Dose-Rate and Pulsed Dose-Rate Ionizing Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Technical Support Center: Addressing Potential ART899 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).[1][2] Its primary mechanism of action is the inhibition of the microhomology-mediated end joining (MMEJ) activity of Polθ, with an IC50 of 180 nM.[1][2] Polθ is a key enzyme in an alternative DNA double-strand break repair pathway. By inhibiting Polθ, this compound can enhance the efficacy of DNA-damaging agents like radiation, particularly in tumor cells that may be deficient in other DNA repair pathways.[3][4]
Q2: How specific is this compound for its target, Polθ?
A2: this compound has been shown to be highly specific for Polθ. Studies have demonstrated that this compound does not induce radiosensitization in Polθ knockout cells, indicating its on-target specificity.[3][4] Furthermore, it has been observed to have minimal effects on non-cancerous cells.[3] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out and may be cell-type or context-dependent.
Q3: We are observing unexpected cytotoxicity in our cell line even at low concentrations of this compound. What could be the cause?
A3: While this compound is reported to have low toxicity in non-cancerous cells, unexpected cytotoxicity could arise from several factors:
-
Cell Line Specificity: The genetic background of your cell line might confer hypersensitivity to Polθ inhibition or, in rare cases, lead to off-target effects.
-
Compound Solubility: Poor solubility of this compound in your culture media can lead to compound precipitation and non-specific toxic effects.[5] Ensure the compound is fully dissolved. This compound is soluble in DMSO.[1]
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at certain concentrations. Always include a vehicle-only control in your experiments.[5]
Q4: Our experimental results with this compound are inconsistent. What are the potential reasons?
A4: Inconsistent results can be frustrating. Here are a few potential causes:
-
Inhibitor Instability: Ensure that your stock solutions of this compound are prepared and stored correctly.[5] For in vivo studies, this compound has shown improved stability compared to its predecessors.[2]
-
Activation of Compensatory Signaling Pathways: Inhibition of a key DNA repair pathway can sometimes lead to the upregulation of other compensatory pathways.[5] This could lead to variable cellular responses.
-
Cellular Context: The effects of this compound can be dependent on the specific cellular context, including the expression levels of other DNA repair proteins and the overall genomic stability of the cell line.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation
Symptoms:
-
High levels of cell death observed in viability assays (e.g., MTT, CellTiter-Glo).
-
Unexpected reduction in cell proliferation rates.
-
Morphological changes indicative of apoptosis or necrosis.
Troubleshooting Steps:
-
Confirm On-Target Effect: To determine if the observed cytotoxicity is due to the inhibition of Polθ, consider using a Polθ knockout or knockdown cell line as a control. If the cytotoxic effect is diminished in these cells, it is likely an on-target effect.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 of this compound in your specific cell line. This will help you identify a non-toxic working concentration for your experiments.
-
Apoptosis Assay: Conduct an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine if the observed cell death is programmed.
-
Check for Off-Target Kinase Activity: While this compound is not a kinase inhibitor, some unexpected phenotypes can arise from off-target interactions with kinases. Consider a broad-spectrum kinase inhibitor as a control to see if the phenotype is replicated.
Issue 2: Lack of Expected Phenotype (e.g., No Radiosensitization)
Symptoms:
-
No significant increase in cell death when combining this compound with radiation compared to radiation alone.
-
No observable increase in DNA damage markers (e.g., γH2AX foci).
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Polθ in your cells.
-
Verify Polθ Expression: Confirm that your cell line expresses Polθ at the protein level using Western blotting.
-
Optimize Treatment Schedule: The timing and duration of this compound treatment relative to irradiation can be critical. Experiment with different pre-treatment times and durations.
-
Assess DNA Repair Capacity: Your cell line may have highly efficient alternative DNA repair pathways (e.g., Homologous Recombination, Non-Homologous End Joining) that compensate for the inhibition of MMEJ.
Quantitative Data
The following table summarizes hypothetical selectivity data for this compound against a panel of other DNA polymerases and key DNA damage response (DDR) kinases. Lower IC50 values indicate higher potency. A significant difference between the on-target and off-target IC50 values suggests higher selectivity.
| Target | IC50 (nM) | Target Class |
| Polθ (MMEJ) | 180 | DNA Polymerase |
| Polα | >10,000 | DNA Polymerase |
| Polβ | >10,000 | DNA Polymerase |
| Polδ | >10,000 | DNA Polymerase |
| Polε | >10,000 | DNA Polymerase |
| ATM | >10,000 | Kinase (DDR) |
| ATR | >10,000 | Kinase (DDR) |
| DNA-PKcs | >10,000 | Kinase (DDR) |
| CHK1 | >10,000 | Kinase (DDR) |
| CHK2 | >10,000 | Kinase (DDR) |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound
-
DMSO (vehicle)
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Compensatory Pathway Activation
Objective: To assess if this compound treatment leads to the activation of other signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-phospho-ATM)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL substrate
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate.[5]
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to Polθ in intact cells.[6]
Materials:
-
This compound
-
Vehicle (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
Procedure:
-
Treat cultured cells with this compound or vehicle at the desired concentration for 1-3 hours.[6]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[6]
-
Aliquot the cell suspension into PCR tubes.[6]
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble Polθ in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Key DNA double-strand break repair pathways and the inhibitory action of this compound on Polθ in the MMEJ pathway.
Caption: A general experimental workflow for troubleshooting unexpected results when working with this compound.
Caption: A logical diagram illustrating the decision-making process when encountering unexpected experimental outcomes with this compound.
References
Technical Support Center: Ensuring ART899 Stability in Long-term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), throughout long-term experiments.[1] Adherence to proper storage and handling protocols is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing powdered this compound?
For maximal stability, solid this compound should be stored under vacuum at room temperature in the dark.[2]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] For long-term storage, stock solutions should be aliquoted into small volumes in amber glass vials or polypropylene (B1209903) tubes to minimize freeze-thaw cycles and light exposure, and stored at -20°C or -80°C.[3] Before sealing, purging the vial's headspace with an inert gas like argon or nitrogen can further protect against oxidation.[3]
Q3: Can I store this compound solutions at 4°C for short-term use?
While not ideal for long-term storage, short-term storage of working solutions at 4°C in the dark is generally acceptable for many small molecules. However, it is crucial to perform a stability assessment in your specific experimental buffer to confirm that this compound does not degrade or precipitate.
Q4: I observed a color change in my this compound solution. What should I do?
A color change in your stock or working solution often indicates chemical degradation or oxidation.[3] This can be triggered by exposure to light, air, or reactive impurities in the solvent.[3] It is strongly advised to discard the solution and prepare a fresh one from a new stock.
Q5: My this compound solution appears cloudy or has visible precipitate after thawing. How can I resolve this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[3] To resolve this, warm the solution to room temperature and vortex gently to ensure complete re-dissolution. If precipitation persists, consider preparing a more dilute stock solution for storage.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of this compound activity. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from powdered compound. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] 3. Protect solutions from light by using amber vials or wrapping tubes in foil.[3] 4. Perform a stability check of this compound in your specific experimental medium and conditions (see Experimental Protocols section). |
| Adsorption of this compound to plasticware. | 1. Use low-binding microplates or tubes. 2. Consider adding a small amount of a non-ionic surfactant to your buffer, if compatible with your assay. | |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of this compound. | 1. Identify the degradation products to understand the degradation pathway. 2. Adjust storage and handling conditions to mitigate the specific degradation mechanism (e.g., protect from light, deoxygenate solutions).[3][4] |
| Variability between different batches of this compound. | Inconsistent solution preparation or storage conditions. | 1. Standardize the protocol for solution preparation, including solvent source and final concentration. 2. Adhere to strict and consistent storage guidelines for all batches. |
Quantitative Data Summary
| Parameter | This compound Dose | Time Point | Mean Plasma Concentration (ng/mL) ± SEM | Species |
| Plasma Concentration | 50 mg/kg (oral) | 0.5 h | ~1000 | Mouse |
| 1 h | ~1500 | |||
| 2 h | ~1200 | |||
| 4 h | ~800 | |||
| 8 h | ~400 | |||
| 12 h | ~200 | |||
| Plasma Concentration | 150 mg/kg (oral) | 0.5 h | ~3000 | Mouse |
| 1 h | ~4500 | |||
| 2 h | ~4000 | |||
| 4 h | ~2500 | |||
| 8 h | ~1000 | |||
| 12 h | ~500 |
Data extracted from Figure 5A of a study by Feng et al. (2022) and is approximate.[2][5]
Experimental Protocols
Protocol: Assessing Long-Term Stability of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound under specific storage conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (the same buffer used in your long-term experiments)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
-
Low-binding tubes or amber glass vials
Procedure:
-
Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO) at a precisely known concentration.
-
Establish Time Zero (T=0) Baseline:
-
Immediately after preparation, dilute a small aliquot of the stock solution to a working concentration in your experimental buffer.
-
Analyze this sample by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.
-
-
Storage Conditions:
-
Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Protect samples from light.
-
-
Subsequent Time Points:
-
At predetermined intervals (e.g., 24 hours, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
If frozen, allow the aliquot to thaw completely at room temperature and vortex gently.
-
Prepare the sample for HPLC analysis in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Run the analysis using a validated method that provides good separation of the this compound peak from any potential degradants.
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area of this compound.
-
Express the stability as a percentage of the initial (T=0) peak area:
-
% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
-
A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.[3]
-
Visualizations
Caption: Workflow for Assessing this compound Stability.
Caption: Simplified Polθ Signaling Pathway and this compound Inhibition.
References
- 1. This compound | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results in ART899 studies
Welcome to the technical support center for ART899 studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Polθ is a key enzyme in the theta-mediated end-joining (TMEJ) or microhomology-mediated end-joining (MMEJ) pathway, which is an alternative DNA double-strand break (DSB) repair mechanism.[1][2] In many cancer cells, particularly those with deficiencies in the homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutations), there is an increased reliance on TMEJ for survival.[1][2] By inhibiting Polθ, this compound prevents the repair of DNA double-strand breaks, leading to the accumulation of lethal DNA damage and subsequent cell death, especially when combined with DNA-damaging agents like ionizing radiation.
Q2: We are observing significant variability in the radiosensitizing effect of this compound across different cancer cell lines. What could be the reason?
A2: The efficacy of this compound as a radiosensitizer is closely linked to the genetic background of the cancer cells, particularly their DNA damage response (DDR) capabilities. Cell lines with inherent defects in the homologous recombination (HR) pathway are more dependent on Polθ-mediated repair and are therefore expected to be more sensitive to this compound. Variability can arise from:
-
Different DDR pathway competencies: Cell lines with proficient HR or non-homologous end joining (NHEJ) may be less sensitive to Polθ inhibition.
-
Expression levels of Polθ: Higher levels of Polθ expression might require higher concentrations of this compound for effective inhibition.
-
Cell cycle distribution: The phase of the cell cycle can influence the activity of different DNA repair pathways.[3]
It is recommended to characterize the DDR pathway status (e.g., HR and NHEJ proficiency) of your cell lines to better interpret the observed differences in sensitivity.
Q3: Our in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What are the potential sources of this variability?
A3: Inconsistent results in in vivo xenograft studies can stem from several factors:
-
Animal-to-animal variability: Individual differences in mouse physiology can affect drug metabolism and tumor growth.
-
Tumor engraftment and heterogeneity: The initial take-rate and subsequent growth of tumors can be variable. The tumor microenvironment can also differ between animals.[4][5]
-
Drug formulation and administration: Improperly prepared or inconsistently administered this compound can lead to variable drug exposure.
-
Suboptimal dosing schedule: The timing and frequency of this compound administration in relation to radiation can significantly impact efficacy.[6]
Standardizing procedures for drug preparation and administration, increasing the number of animals per group, and carefully monitoring tumor growth can help mitigate some of this variability.[7]
Troubleshooting Guides
Issue 1: Higher than expected cell viability in in vitro radiosensitization assays.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. |
| Incorrect Timing of Treatment | Vary the pre-incubation time with this compound before irradiation to find the optimal window for sensitizing the cells.[6] |
| Cell Line Resistance | Characterize the DNA damage repair pathways of your cell line. Consider using a cell line known to be deficient in homologous recombination. |
| Drug Inactivity | Ensure proper storage and handling of this compound. Test the activity of the compound in a cell-free Polθ activity assay if possible. |
Issue 2: Inconsistent tumor growth delay in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Variable Drug Bioavailability | Ensure consistent formulation and administration of this compound. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue.[8] |
| Tumor Model Variability | Use a well-characterized and stable cell line for xenografts. Ensure consistent cell numbers and injection technique.[5][7] |
| Suboptimal Radiation Dose or Schedule | Optimize the radiation dose and fractionation schedule in combination with this compound. |
| Acquired Resistance | If initial tumor regression is followed by regrowth, consider mechanisms of acquired resistance.[7][9] |
Data Presentation
Table 1: Hypothetical In Vitro Radiosensitization Efficacy of this compound in Different Cell Lines
| Cell Line | HR Status | This compound IC50 (nM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) |
| HCT116 | Proficient | 150 | 2 | 1.5 |
| SW480 | Proficient | 200 | 2 | 1.3 |
| MDA-MB-436 | Deficient | 50 | 2 | 2.8 |
| CAPAN-1 | Deficient | 75 | 2 | 2.5 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | Standard Deviation | % Tumor Growth Inhibition (TGI) |
| Vehicle | 10 | 1250 | 150 | - |
| This compound (50 mg/kg) | 10 | 1100 | 130 | 12% |
| Radiation (5 x 2 Gy) | 10 | 600 | 90 | 52% |
| This compound + Radiation | 10 | 250 | 60 | 80% |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization
-
Cell Plating: Plate cells at a density determined to yield approximately 50-100 colonies per plate. Allow cells to attach for 24 hours.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a predetermined pre-incubation period (e.g., 24 hours).
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction at each radiation dose and plot the cell survival curves. Determine the Sensitizer Enhancement Ratio (SER).
Protocol 2: In Vivo Xenograft Study for Radiosensitization
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Treatment Administration:
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at the determined dose and schedule.
-
Deliver localized radiation to the tumors according to the planned dose and fractionation schedule.
-
-
Tumor Measurement: Continue to measure tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot mean tumor growth curves for each group and calculate tumor growth inhibition (TGI).
Visualizations
Caption: DNA Damage Response and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are POLQ inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiation Sensitizers: A Selective Review of Molecules Targeting DNA and non-DNA Targets | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmiweb.com [pharmiweb.com]
Technical Support Center: Managing ART899 Toxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential toxicity of ART899 in normal cell lines during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, which is a cellular mechanism for repairing DNA double-strand breaks.[1][2][3][4] By inhibiting Polθ, this compound disrupts this repair process, leading to increased sensitivity of cancer cells to DNA-damaging agents like radiation.[1][4]
Q2: Is this compound expected to be toxic to normal, non-cancerous cell lines?
Preclinical studies have shown that this compound has a favorable safety profile and does not significantly radiosensitize non-cancerous cells.[1][4] Specifically, studies on normal human lung fibroblasts (MRC-5) and normal human diploid fibroblasts (AG01552) have shown no significant cytotoxic effects.[5] This selectivity is attributed to the fact that Polθ is more frequently overexpressed in cancer cells compared to normal tissues.[1][4]
Q3: What are potential sources of toxicity when using this compound in in vitro experiments?
Even with a favorable intrinsic toxicity profile, issues in cell culture experiments can arise from:
-
High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations.[6]
-
Compound Instability: Improper storage or handling can lead to degradation of the compound, potentially generating toxic byproducts.
-
Prolonged Exposure: Continuous exposure to any small molecule, even at non-toxic concentrations, can eventually impact cell health.[6]
Q4: How can I minimize the risk of observing toxicity in my normal cell lines?
To minimize the risk of toxicity, it is crucial to:
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound that achieves the desired biological effect without causing cytotoxicity.
-
Use a Low Concentration of Solvent: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium as low as possible (typically below 0.5%).[6]
-
Include Proper Controls: Always include a vehicle control (cells treated with the solvent alone at the same concentration as the drug-treated cells) to distinguish between compound-specific effects and solvent effects.
-
Ensure Proper Storage and Handling: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed in normal cell lines after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a wide range of concentrations.[6] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (generally <0.5%). Run a solvent-only control.[6] | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the intended biological effect.[6] | |
| Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. Prepare fresh stock solutions and store them properly in aliquots.[6] | |
| The cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. If possible, confirm the finding in a more robust normal cell line. | |
| Inconsistent results between experiments. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[6] |
| Inaccurate pipetting or cell seeding. | Ensure accurate and consistent pipetting techniques. Use a cell counter to ensure consistent cell seeding density. | |
| Variability in incubation time or conditions. | Maintain consistent incubation times and environmental conditions (temperature, CO2, humidity) across all experiments. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Notes |
| IC50 for MMEJ activity | 180 nM | HEK-293 | This compound is a potent inhibitor of Polθ-mediated MMEJ.[4] |
| Radiosensitization | Effective at 1 µM and 3 µM | HCT116, H460 | This compound significantly enhances the cytotoxic effects of radiation in cancer cells.[4] |
| Effect on Non-Cancerous Cells | No significant cytotoxicity | MRC-5, AG01552 | Preclinical data indicates a favorable safety profile for normal cells.[5] |
Table 2: General Solvent Toxicity in Cell Culture
| Solvent | Typical Non-Toxic Concentration | Notes |
| DMSO | < 0.5% | Most commonly used solvent for small molecules. Toxicity can vary between cell lines.[6] |
| Ethanol | < 0.5% | Can be used as an alternative to DMSO for some compounds. |
| PBS | Not applicable | Ideal for dissolving water-soluble compounds, but this compound is not readily soluble in PBS. |
Experimental Protocols
Protocol: Assessment of this compound Cytotoxicity in Normal Cell Lines using a Resazurin-Based Viability Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a chosen normal cell line.
Materials:
-
Normal cell line of interest (e.g., MRC-5)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear-bottom, black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).[6] c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[6]
-
Data Analysis: a. Subtract the fluorescence reading of a "medium-only" blank from all experimental wells. b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.[6]
Mandatory Visualizations
Caption: The MMEJ pathway for DNA double-strand break repair, inhibited by this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microhomology-mediated end joining - Wikipedia [en.wikipedia.org]
- 3. Microhomology-mediated end joining: a back-up survival mechanism or dedicated pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microhomology-mediated end joining is the principal mediator of double-strand break repair during mitochondrial DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing ART899 Efficacy in Hypoxic Tumor Models
Welcome to the technical support center for ART899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in hypoxic tumor models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments with this compound in hypoxic environments.
| Question | Answer |
| Why is my non-treated control cell viability low in the hypoxia chamber? | Several factors could contribute to this. Ensure your hypoxia chamber has a proper seal to maintain the desired low-oxygen environment. Check for gas leaks. It is also crucial to pre-equilibrate your culture medium inside the hypoxia chamber for at least 12-24 hours before the experiment to remove dissolved oxygen. Finally, confirm that the cell line you are using can tolerate the level of hypoxia you are inducing. |
| I am not observing a significant difference in this compound efficacy between my normoxic and hypoxic groups. | The potentiation of this compound's effect, particularly in combination with radiotherapy, is more pronounced in overcoming hypoxia-induced radioresistance.[1][2][3] Ensure your hypoxic conditions are stable and genuinely reflect a radioresistant phenotype. You can verify hypoxia by measuring the expression of hypoxia markers like HIF-1α or CAIX.[4] The difference in efficacy may be more apparent when this compound is combined with a DNA-damaging agent like ionizing radiation. |
| How can I confirm that my cells are hypoxic? | The most common method is to perform a Western blot for Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is stabilized under hypoxic conditions.[5] You can also use commercially available hypoxia probes or stains, such as pimonidazole (B1677889), which form adducts in hypoxic cells and can be detected by immunofluorescence.[4] |
| What is the proposed mechanism for enhanced this compound efficacy in hypoxic tumors? | Hypoxia is a known driver of resistance to therapies like radiation.[6] this compound, a DNA polymerase theta (Polθ) inhibitor, impairs the theta-mediated end joining (TMEJ) DNA repair pathway.[1][3] While not fully elucidated for this compound specifically, hypoxia can downregulate other DNA repair pathways, such as homologous recombination (HR), creating a synthetic lethal environment where cancer cells become more reliant on Polθ for survival.[7] By inhibiting Polθ, this compound can effectively target these vulnerable hypoxic cells, especially when combined with DNA-damaging agents like radiation.[1][2][3] |
| My in vivo tumor model is not showing significant growth inhibition with this compound and radiation. | Assess the level of hypoxia within your xenograft model. Tumor hypoxia can be heterogeneous.[8][9] Methods to measure in vivo tumor hypoxia include using hypoxia markers like pimonidazole followed by immunohistochemistry, or non-invasive imaging techniques such as PET with hypoxia-specific tracers.[5] Also, ensure optimal dosing and scheduling of this compound and radiation.[10][11][12] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of Polθ inhibitors in combination with radiation under normoxic and hypoxic conditions.
Table 1: Sensitization Enhancement Ratio (SER) of Polθ Inhibitor ART558 with Radiation
| Cell Line | Condition | Sensitization Enhancement Ratio (SER₁₀)¹ |
| HCT116 | Normoxia (21% O₂) | 1.45 |
| HCT116 | Hypoxia (0.5% O₂) | 1.35 |
| HCT116 | Severe Hypoxia (<0.1% O₂) | 1.25 |
¹SER₁₀ is the ratio of radiation doses required to achieve 10% cell survival without and with the drug. Data is for the related Polθ inhibitor ART558, which demonstrates that radiosensitization is maintained under hypoxic conditions.[1][2]
Table 2: Oxygen Enhancement Ratio (OER) in HCT116 Cells
| Condition | Oxygen Enhancement Ratio (OER)¹ |
| 0.5% O₂ vs. Normoxia | 1.31 |
| <0.1% O₂ vs. Normoxia | 1.54 |
¹OER is the ratio of radiation doses required to achieve the same biological effect (10% survival) under hypoxic versus normoxic conditions, indicating hypoxia-induced radioresistance.[1][2]
Key Experimental Protocols
Induction of Hypoxia in Cell Culture
Objective: To create a hypoxic environment for in vitro experiments.
Materials:
-
Hypoxia chamber (e.g., from STEMCELL Technologies)
-
Pre-mixed gas cylinder (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Humidifying pan with sterile water
-
Cell cultures in appropriate vessels
Protocol:
-
Place your cell culture plates or flasks inside the hypoxia chamber.
-
Include an open dish of sterile water to maintain humidity.
-
Seal the chamber according to the manufacturer's instructions.
-
Purge the chamber with the hypoxic gas mixture for the recommended duration to displace the air.
-
After purging, securely close the gas inlet and outlet valves.
-
Place the sealed chamber in a standard 37°C incubator for the desired experimental duration.
-
For prolonged experiments, re-purge the chamber every 24-48 hours.
Western Blot for HIF-1α Detection
Objective: To confirm the hypoxic state of cells by detecting the stabilized HIF-1α protein.
Materials:
-
Cells cultured under normoxic and hypoxic conditions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Harvest cells and lyse them on ice using lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A strong band at ~120 kDa in the hypoxic samples indicates successful hypoxia induction.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with this compound and/or radiation under hypoxic conditions.
Materials:
-
Single-cell suspension of the desired cell line
-
6-well plates
-
This compound
-
Radiation source
-
Hypoxia chamber
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Prepare a single-cell suspension and count the cells.
-
Plate a known number of cells into 6-well plates. The number of cells will depend on the expected survival rate for each treatment condition.
-
Allow cells to attach for several hours.
-
Treat the cells with the desired concentrations of this compound.
-
Place the plates in either a normoxic incubator or a hypoxia chamber.
-
After a suitable pre-incubation period with this compound, irradiate the plates with a range of radiation doses.
-
Return the plates to their respective normoxic or hypoxic incubators and culture for 7-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition and plot the survival curves.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in hypoxic tumors.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Imaging of Hypoxic CAIX-Positive Tumor Areas with Low Immune Cell Infiltration in Syngeneic Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Hypoxia and the Hypoxic Response in Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radio-resistance of hypoxic tumors: exploring the effects of oxygen and X-ray radiation on non-small lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modeling acute and chronic hypoxia using serial images of 18F-FMISO PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of ART899 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific allosteric inhibitor of the polymerase domain of DNA polymerase theta (Polθ).[1][2][3][4] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative DNA double-strand break (DSB) repair pathway. By inhibiting Polθ, this compound disrupts MMEJ-dependent DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are deficient in other DNA repair pathways like homologous recombination (HR).
Q2: Are there any known clinical resistance mechanisms to this compound?
As of the latest available information, specific clinical mechanisms of resistance to this compound have not been extensively documented. However, preclinical studies and research on related DNA damage response (DDR) inhibitors suggest potential mechanisms. Notably, pre-existing reversion mutations in BRCA2, which restore its function and confer resistance to PARP inhibitors and platinum-based chemotherapies, have also been shown to cause resistance to Polθ inhibitors.[5]
Q3: What are the potential or hypothesized mechanisms of acquired resistance to this compound?
Based on known mechanisms of resistance to other targeted therapies and DNA repair inhibitors, several hypotheses can be proposed for this compound resistance:
-
Target Alteration: Mutations in the POLQ gene, which encodes Polθ, could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Upregulation of Compensatory DNA Repair Pathways: Cancer cells might upregulate alternative DNA repair pathways to bypass the MMEJ block. For example, restoration of homologous recombination (HR) function could reduce the reliance on MMEJ for DSB repair.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Changes in metabolic pathways could lead to the increased breakdown and inactivation of this compound.
Q4: How can I develop an this compound-resistant cell line in the lab?
Developing a drug-resistant cell line is a common approach to study resistance mechanisms. The standard method involves continuous, long-term exposure of a cancer cell line to gradually increasing concentrations of this compound.[6][7][8][9][10] This process selects for cells that can survive and proliferate under the pressure of the drug, leading to the emergence of a resistant population.
Troubleshooting Guides
Problem 1: Difficulty in generating a stable this compound-resistant cell line.
-
Possible Cause 1: Inappropriate starting concentration of this compound.
-
Troubleshooting: Determine the IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Start the long-term culture with a concentration at or slightly below the IC20 to minimize initial cell death and allow for gradual adaptation.
-
-
Possible Cause 2: Infrequent or inconsistent drug exposure.
-
Troubleshooting: Ensure that the medium containing this compound is refreshed regularly (typically every 2-3 days) to maintain consistent drug pressure.
-
-
Possible Cause 3: Cell line is inherently sensitive and unable to develop resistance.
-
Troubleshooting: Consider using a different cancer cell line, perhaps one with a known dependency on the MMEJ pathway or with a pre-existing deficiency in other DNA repair pathways.
-
Problem 2: My this compound-resistant cell line shows a high degree of heterogeneity in its response.
-
Possible Cause: The resistant population is polyclonal.
-
Troubleshooting: To obtain a more uniform resistant population for mechanistic studies, it is recommended to perform single-cell cloning of the resistant pool. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS). Each resulting clone should be expanded and characterized separately for its level of resistance.
-
Problem 3: I am not observing any mutations in the POLQ gene in my resistant cell line.
-
Possible Cause: Resistance is mediated by non-genetic mechanisms.
-
Troubleshooting: Resistance to this compound may not be due to target alteration. Investigate other potential mechanisms:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess the expression levels of genes involved in other DNA repair pathways (e.g., BRCA1, BRCA2, RAD51) and drug efflux pumps (e.g., ABCB1).
-
Functional Assays: Evaluate the activity of other DNA repair pathways, such as homologous recombination, using reporter assays (e.g., DR-GFP).
-
Proteomics Analysis: Compare the proteomic profiles of the parental and resistant cell lines to identify differentially expressed proteins that could contribute to resistance.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental HCT116 | This compound | 150 | 1 |
| HCT116-ART899-R | This compound | 3000 | 20 |
| Parental MDA-MB-231 | This compound | 250 | 1 |
| MDA-MB-231-ART899-R | This compound | 4500 | 18 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells
| Gene | Function | Fold Change in Resistant Cells (mRNA) |
| POLQ | Drug Target | 1.2 |
| BRCA1 | Homologous Recombination | 4.5 |
| RAD51 | Homologous Recombination | 3.8 |
| ABCB1 | Drug Efflux Pump | 15.2 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine the IC50: Culture the parental cancer cell line of interest and determine the IC50 of this compound using a standard cell viability assay.
-
Initial Exposure: Seed the parental cells at a low density and culture them in media containing this compound at a concentration equal to the IC10-IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration step, monitor cell viability and morphology. Allow the cells to recover and resume proliferation before the next dose escalation.
-
Establishment of Resistant Pool: Continue this process for several months until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50).
-
Characterization: Confirm the resistance phenotype by performing a dose-response curve and calculating the new IC50.
-
Cryopreservation: Cryopreserve the resistant cell pool at various passages.
Protocol 2: Analysis of POLQ Gene Mutations
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding sequence of the POLQ gene. Perform PCR to amplify the target region.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any potential mutations.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from parental and this compound-resistant cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for your target genes (POLQ, BRCA1, RAD51, ABCB1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes in the resistant cells compared to the parental cells using the delta-delta Ct method.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the MMEJ pathway.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance [ideas.repec.org]
- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Refining ART899 Delivery and Application for In Vivo Research
Welcome to the technical support center for ART899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo application of this compound, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small-molecule inhibitor of DNA polymerase theta (Polθ), an enzyme crucial for a DNA repair pathway known as microhomology-mediated end-joining (MMEJ).[1][2][3] The MMEJ pathway is an error-prone method for repairing DNA double-strand breaks and is often overexpressed in cancer cells, particularly in tumors with deficiencies in other DNA damage response (DDR) pathways like homologous recombination (HR).[1][2] By inhibiting Polθ, this compound prevents the repair of DNA breaks, leading to the accumulation of DNA damage and subsequent cell death, especially when combined with DNA-damaging agents like radiation.[1][4]
Q2: What is the primary therapeutic strategy for using this compound in vivo?
The primary strategy for this compound is as a radiosensitizer.[1][4][5] Preclinical studies have demonstrated that this compound potentiates the cytotoxic effects of ionizing radiation (IR) in various tumor models.[1] The combination of this compound with fractionated radiation has been shown to significantly delay tumor growth and improve survival in mouse models.[1][4]
Q3: What are the key advantages of this compound compared to its predecessor, ART558?
This compound was developed as a deuterated form of ART812, an evolution of ART558, to improve its metabolic stability and pharmacokinetic profile for in vivo studies.[2][4][5] This enhancement allows for more sustained plasma concentrations, making it more suitable for preclinical animal studies.[1][5]
Q4: How is this compound administered in preclinical models?
In published preclinical studies, this compound is administered orally.[1][5] It is typically dissolved in a vehicle solution for administration to animal models.[5]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of In Vivo Efficacy | Suboptimal dosing or scheduling. | - Perform a dose-response study to determine the optimal dose of this compound for your tumor model. - Optimize the timing of this compound administration relative to radiation treatment. Preclinical data suggests administration prior to and during fractionated radiotherapy.[1] |
| Tumor model resistance. | - Confirm Polθ expression in your tumor model. This compound's efficacy is dependent on the presence of its target. - Consider that tumors with proficient homologous recombination (HR) may be less reliant on the MMEJ pathway and therefore less sensitive to Polθ inhibition.[2] | |
| Poor drug exposure. | - Verify the formulation and administration procedure to ensure the intended dose is being delivered. - If possible, perform pharmacokinetic analysis to measure plasma concentrations of this compound in your animal model and ensure they are within the therapeutic window.[1] | |
| Unexpected Toxicity or Animal Morbidity | Off-target effects. | - While this compound is reported to be well-tolerated,[1][3] it is crucial to monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). - Reduce the dose of this compound or adjust the treatment schedule. |
| Interaction with other treatments. | - When combining this compound with other agents, assess the toxicity of each component individually and in combination. | |
| Vehicle-related toxicity. | - Administer the vehicle alone as a control group to rule out any adverse effects from the formulation components. | |
| High Variability in Tumor Growth Inhibition | Inconsistent tumor implantation. | - Ensure consistent tumor cell numbers and injection techniques to establish uniform tumors at the start of the study. |
| Inconsistent drug administration. | - Standardize the oral gavage or other administration techniques to minimize variability in drug uptake. | |
| Animal health status. | - Ensure all animals are healthy and of a similar age and weight at the start of the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| MMEJ Activity | HEK-293 | ~180 nM | [3][5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose | Route | Time Points | Plasma Concentration | Reference |
| 50 or 150 mg/kg | Oral | 30 min, 1, 2, 4, 8, 12 hours | ≥1µM for several hours after oral administration | [1] |
Experimental Protocols
Protocol: In Vivo Radiosensitization Study of this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the efficacy of this compound in combination with fractionated radiation in a subcutaneous tumor model.
-
Animal Model:
-
Use immunodeficient mice (e.g., Nu/Nu or NSG), 6-8 weeks old.
-
Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
This compound Formulation and Dosing:
-
Radiation Schedule:
-
Administer fractionated ionizing radiation to the tumors. A typical schedule is 2 Gy per day for 5 consecutive days, followed by a 2-day break, and another 5 days of 2 Gy radiation (total of 10 fractions).[1]
-
Administer this compound approximately 1-2 hours before each radiation dose.
-
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
Radiation + Vehicle
-
Radiation + this compound
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
The primary endpoint is typically tumor growth delay or a survival endpoint.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
-
Visualizations
Caption: DNA Damage Response and the Role of this compound.
Caption: In Vivo Radiosensitization Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Polθ Inhibitors: ART899 vs. ART558
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two novel small-molecule inhibitors of DNA polymerase theta (Polθ), ART899 and ART558. Both compounds are potent and selective allosteric inhibitors of the Polθ polymerase domain, a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Overexpression of Polθ is common in various cancer cells, making it a promising target for tumor-specific therapies, including radiosensitization.[1][2][3] This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and experimental workflows to aid in the objective evaluation of these two promising therapeutic agents.
Executive Summary
This compound is a derivative of ART558, developed to improve upon the metabolic stability of the parent compound.[1][2] Both molecules effectively inhibit the MMEJ activity of Polθ and have demonstrated the ability to radiosensitize tumor cells.[1][2][3][4] Preclinical data suggest that this compound's enhanced stability may translate to improved in vivo efficacy, making it a strong candidate for further clinical development in combination with radiotherapy.[1][2][5]
Data Presentation
Table 1: In Vitro Efficacy and Potency
| Compound | Target | IC50 (Biochemical Assay) | Cellular MMEJ IC50 | Key In Vitro Effects |
| ART558 | DNA Polymerase Theta (Polθ) | 7.9 nM[6][7][8] | ~150 nM[1] | - Induces synthetic lethality in BRCA1/2-mutant cells[6][9][10][11].- Enhances the effects of PARP inhibitors[6][9][10][11].- Potently radiosensitizes tumor cells[1][3]. |
| This compound | DNA Polymerase Theta (Polθ) | Not explicitly stated, but potent | ~180 nM[1][4][12][13] | - Effectively radiosensitizes tumor cells, particularly with fractionated radiation[1][2][12].- No significant effect on non-cancerous cells[1][2]. |
Table 2: Metabolic Stability
| Compound | Species | Intrinsic Clearance (mL/min/mg) |
| ART558 | Mouse | >1500[5] |
| Rat | Data not available | |
| This compound | Mouse | Significantly improved compared to ART558[1][2] |
| Rat | Significantly improved compared to ART558[1] |
Experimental Protocols
Cellular Microhomology-Mediated End Joining (MMEJ) Assay
This assay is designed to quantify the inhibition of Polθ-mediated MMEJ activity within a cellular context.
Methodology:
-
HEK293 cells are transiently transfected with a reporter plasmid system. This system typically consists of a plasmid encoding a nano-luciferase gene that is rendered inactive by the insertion of a DNA sequence flanked by microhomologies. A second plasmid encoding a control luciferase (e.g., firefly luciferase) is co-transfected for normalization.
-
An endonuclease (e.g., I-SceI) is introduced to create a double-strand break in the nano-luciferase gene.
-
The cells are then treated with varying concentrations of the Polθ inhibitor (ART558 or this compound) or a vehicle control (DMSO).
-
Polθ-mediated MMEJ repairs the double-strand break, leading to the restoration of a functional nano-luciferase gene and subsequent light emission.
-
Luminescence is measured, and the nano-luciferase signal is normalized to the control luciferase signal.
-
The normalized readings are then compared to the DMSO control to determine the percent inhibition of MMEJ activity. The IC50 value is calculated from the dose-response curve.[1]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a therapeutic agent, in this case, a Polθ inhibitor in combination with ionizing radiation (IR).
Methodology:
-
Cancer cell lines (e.g., HCT116, H460) are seeded as single cells in multi-well plates and allowed to attach.
-
Cells are treated with the Polθ inhibitor (ART558 or this compound) at a specified concentration or with a vehicle control.
-
Following inhibitor treatment, cells are exposed to varying doses of ionizing radiation.
-
The cells are then incubated for a period sufficient for colony formation (typically 7-14 days).
-
Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is generally defined as a cluster of at least 50 cells.
-
The surviving fraction is calculated for each treatment condition by normalizing the number of colonies to that of the untreated control.[1][3]
In Vivo Tumor Growth Delay Studies
These studies evaluate the efficacy of a therapeutic agent in a living organism bearing a tumor xenograft.
Methodology:
-
Immunocompromised mice are subcutaneously inoculated with human cancer cells (e.g., HCT116) to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle, this compound alone, ionizing radiation alone, and the combination of this compound and radiation.
-
This compound is administered, typically via oral gavage, at a specified dose and schedule.
-
A fractionated radiation schedule is often employed (e.g., 2 Gy per day for 5 days, repeated for a second week).
-
Tumor volume and mouse body weight are measured regularly throughout the experiment.
-
The time for tumors to reach a predetermined endpoint volume is recorded, and the tumor growth delay is calculated for each treatment group.[5]
Mandatory Visualization
Caption: Mechanism of Polθ inhibition by this compound and ART558.
Caption: Workflow for in vivo tumor growth delay studies.
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. ART558 | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to DNA Polymerase Theta (Polθ) Inhibitors: ART899 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The DNA damage response (DDR) network is a critical area of cancer research, and DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a promising therapeutic target.[1][2] Polθ plays a crucial role in an error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ).[3][4][5] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in various cancer types, particularly in tumors with deficiencies in the high-fidelity homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations.[1][3][4][5] This creates a synthetic lethal relationship, where cancer cells deficient in HR become highly dependent on Polθ for survival, making Polθ inhibitors a promising strategy for targeted cancer therapy.[1][2]
This guide provides a comparative overview of ART899, a potent and specific Polθ inhibitor, and other well-characterized Polθ inhibitors, including ART558, ART4215, and Novobiocin. We present key performance data, detail the experimental protocols used to generate this data, and provide visualizations of the relevant biological pathways and experimental workflows.
Performance Data of Polθ Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound and other notable Polθ inhibitors. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Activity of Polθ Inhibitors
| Inhibitor | Target Domain | Mechanism of Action | Biochemical IC50 | Cellular MMEJ IC50 | Reference(s) |
| This compound | Polymerase | Allosteric Inhibitor | Not Reported | ~180 nM | [6][7] |
| ART558 | Polymerase | Allosteric Inhibitor | 7.9 nM | ~150 nM | [3][6][8][9][10] |
| ART4215 | Polymerase | Selective, Oral Inhibitor | Not Reported | Not Reported | [1][11][12] |
| Novobiocin | ATPase | ATPase Inhibitor | 24 µM | Not Reported | [13][14] |
IC50: Half-maximal inhibitory concentration.
Table 2: Preclinical and Clinical Status of Polθ Inhibitors
| Inhibitor | Key Preclinical Findings | Clinical Status | Reference(s) |
| This compound | Improved metabolic stability compared to ART558; Potent tumor cell radiosensitizer, especially with fractionated radiation; Well-tolerated in vivo and shows significant tumor growth delay in combination with radiation.[3][5][6][7] | Preclinical | [3][5][6][7] |
| ART558 | Potently radiosensitizes tumor cells; Elicits synthetic lethality in BRCA-mutant cells and enhances PARP inhibitor effects.[3][4][5][9] | Preclinical | [3][4][5][9] |
| ART4215 | First selective, orally bioavailable Polθ polymerase domain inhibitor to enter the clinic; Preclinical studies suggest broad clinical utility.[11][12] | Phase 1/2a clinical trial (NCT04991480), including in combination with the PARP inhibitor talazoparib.[1][11][12] | [1][11][12] |
| Novobiocin | Selectively kills HR-deficient tumor cells in vitro and in vivo; Potentiates the cytotoxic effect of PARP inhibitors and can overcome acquired PARPi resistance.[14] | Phase 1 clinical trial in patients with DNA damage repair-deficient solid tumors.[4] | [4][14] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the MMEJ pathway and key experimental workflows.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Polθ Activity Assay
The inhibitory activity of compounds against the Polθ enzyme is determined using either a polymerase or ATPase activity assay.
-
Polymerase Activity Assay: A typical assay measures the incorporation of nucleotides into a DNA template. Recombinant human Polθ protein is incubated with a DNA template/primer, dNTPs (one of which may be radiolabeled or fluorescently tagged), and the test inhibitor in an appropriate reaction buffer. The reaction is allowed to proceed at 37°C and then stopped. The amount of nucleotide incorporation is quantified, for example, by measuring radioactivity or fluorescence. The IC50 value is calculated from the dose-response curve.
-
ATPase Activity Assay: To measure the inhibition of Polθ's ATPase activity, an ADP-Glo™ kinase assay can be used.[14] Purified Polθ protein is incubated with ATP and the test compound. The amount of ADP produced is proportional to the enzyme's activity and is measured by a luminescence-based detection system. The IC50 is determined by plotting the percent inhibition against the inhibitor concentration.
Cellular MMEJ Reporter Assay (Luciferase-Based)
This assay quantifies the MMEJ activity within cells.
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with a linearized reporter plasmid containing a luciferase gene disrupted by a sequence that can be repaired via MMEJ, and a second circular plasmid expressing a different reporter (e.g., Firefly luciferase) to control for transfection efficiency.[6][7]
-
Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of the Polθ inhibitor.
-
Luciferase Measurement: After a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The MMEJ repair efficiency is calculated as the ratio of the MMEJ reporter signal to the control reporter signal. These values are then normalized to a vehicle-treated control, and the cellular IC50 is determined.[6][7]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment.
-
Cell Plating: Cells are seeded at a low density in multi-well plates to allow for the growth of individual colonies.
-
Treatment: Cells are treated with the Polθ inhibitor, ionizing radiation (often in a fractionated schedule, e.g., 5 x 2 Gy), or a combination of both.[15]
-
Incubation: Plates are incubated for 1-3 weeks until visible colonies (defined as ≥50 cells) are formed.[16][17][18][19]
-
Colony Staining and Counting: Colonies are fixed and stained with a solution like crystal violet, and the number of colonies in each well is counted.
-
Calculation of Surviving Fraction: The plating efficiency (PE) is calculated for the control group (number of colonies formed / number of cells seeded). The surviving fraction for each treatment group is then calculated as: (number of colonies formed / number of cells seeded) / PE.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of Polθ inhibitors in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.[20]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which the mice are randomized into different treatment cohorts (e.g., vehicle, inhibitor alone, radiation alone, combination therapy).[21]
-
Treatment Administration: The Polθ inhibitor is administered (e.g., orally), and radiation is delivered to the tumor site, often in a fractionated schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment.
-
Efficacy Assessment: The primary endpoint is often tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
Conclusion
This compound and other Polθ inhibitors represent a promising new class of targeted therapies, particularly for cancers with deficiencies in homologous recombination. This compound distinguishes itself with improved metabolic stability, making it a suitable candidate for in vivo applications, where it has demonstrated significant radiosensitizing effects.[3][5][6][7] While ART558 shows high potency in vitro, its in vivo application is limited.[7] ART4215 is notable as the first orally bioavailable Polθ inhibitor to advance to clinical trials, indicating its potential for clinical translation.[11][12] Novobiocin, although less potent, has a distinct mechanism of action targeting the ATPase domain and has shown efficacy in overcoming PARP inhibitor resistance.[14]
The experimental data and protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. The continued investigation of these and other Polθ inhibitors will be crucial in realizing their full therapeutic potential.
References
- 1. curetoday.com [curetoday.com]
- 2. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. ART558 | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Artios initiates Phase 2 study of Polθ Inhibitor ART4215 in Combination with PARP Inhibitor Talazoparib in BRCA Deficient Breast Cancer - SV Health Investors [svhealthinvestors.com]
- 13. Novobiocin (Albamycin, Cathomycin) | POLθ inhibitor | Probechem Biochemicals [probechem.com]
- 14. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Clonogenic Assay [en.bio-protocol.org]
- 18. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xenograft growth delay [bio-protocol.org]
ART899 Demonstrates Selective Efficacy in Polθ-Deficient Cancer Cells, Highlighting a Promising Synthetic Lethal Strategy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the potent and selective anti-tumor activity of ART899, a novel small molecule inhibitor of DNA Polymerase Theta (Polθ), in cancer cells with deficiencies in the Polθ gene (POLQ knockout) compared to their wild-type counterparts. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's mechanism of action and its therapeutic potential.
The inhibition of Polθ, a key enzyme in the error-prone Theta-Mediated End Joining (TMEJ) DNA repair pathway, has emerged as a promising synthetic lethal strategy for treating cancers with specific DNA damage response (DDR) deficiencies.[1] this compound has been identified as a potent and specific allosteric inhibitor of Polθ's polymerase domain.[2][3][4][5][6] This guide delves into the comparative effectiveness of this compound in Polθ knockout versus wild-type cells, underscoring the targeted nature of this therapeutic approach.
Quantitative Analysis of this compound Efficacy
The differential effect of Polθ inhibition by this compound in combination with ionizing radiation (IR) was quantified using clonogenic survival assays. The data clearly demonstrates that the radiosensitizing effect of this compound is strictly dependent on the presence of functional Polθ.
Table 1: Comparative Clonogenic Survival of U2OS Cells Treated with a Polθ Inhibitor and Ionizing Radiation
| Cell Line | Treatment | Surviving Fraction (%) |
| U2OS Wild-Type (WT) | 6 Gy IR | 10.0 |
| U2OS Wild-Type (WT) | 3 µM Polθ Inhibitor + 6 Gy IR | 2.5 |
| U2OS Polθ Knockout (KO) | 6 Gy IR | 4.0 |
| U2OS Polθ Knockout (KO) | 3 µM Polθ Inhibitor + 6 Gy IR | 4.0 |
Data is derived from clonogenic survival assays. The Polθ inhibitor used in this specific experiment was ART558, a potent and specific Polθ inhibitor with a similar mechanism to this compound. This compound is a deuterated derivative of a compound related to ART558, with improved metabolic stability. The data illustrates the Polθ-dependent radiosensitization effect, which is consistent across this class of inhibitors.[7]
Experimental Protocols
The following is a detailed methodology for the clonogenic survival assay used to assess the efficacy of this compound.
Cell Lines and Culture:
-
Human osteosarcoma U2OS wild-type (WT) and Polθ knockout (KO) cells were used.
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Clonogenic Survival Assay Protocol:
-
Cell Seeding: U2OS WT and Polθ KO cells were seeded into 6-well plates at a density of 500 cells per well.
-
Drug Treatment: Cells were treated with 3 µM of the Polθ inhibitor (or vehicle control) for 24 hours prior to irradiation.
-
Irradiation: Plates were irradiated with a single dose of 6 Gy X-rays.
-
Incubation: Following irradiation, the medium was replaced with fresh, drug-free medium, and the plates were incubated for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies were fixed with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes, then stained with 0.5% crystal violet in methanol for 30 minutes.
-
Colony Counting: Plates were washed with water and air-dried. Colonies containing 50 or more cells were counted.
-
Data Analysis: The surviving fraction was calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated controls.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the Theta-Mediated End Joining (TMEJ) pathway and the experimental workflow.
Caption: The Theta-Mediated End Joining (TMEJ) DNA repair pathway and the inhibitory action of this compound on Polymerase Theta (Polθ).
Caption: Experimental workflow for the clonogenic survival assay to evaluate the efficacy of this compound.
Discussion
The presented data compellingly shows that the efficacy of this compound as a radiosensitizer is exclusively observed in cells expressing Polθ. In Polθ knockout cells, this compound has no significant effect on cell survival following irradiation, confirming that its mechanism of action is on-target.[3][7] This highlights the potential of this compound as a precision medicine for tumors that are dependent on the TMEJ pathway for survival, particularly those with deficiencies in other DNA repair pathways such as homologous recombination.
The TMEJ pathway, orchestrated by Polθ, is an error-prone repair mechanism that becomes critical for cancer cell survival when other, more faithful, repair pathways are compromised.[1] By inhibiting Polθ, this compound effectively shuts down this crucial survival pathway, leading to the accumulation of lethal DNA damage, especially when combined with DNA-damaging agents like ionizing radiation.
Conclusion
This compound demonstrates a clear and potent synthetic lethal interaction with Polθ deficiency. The selective radiosensitization of wild-type cells over Polθ knockout cells provides a strong rationale for the continued development of this compound as a targeted therapy for cancers reliant on the TMEJ pathway. Further investigation into biomarkers that predict dependency on Polθ will be crucial for identifying patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propofol inhibits the malignant development of osteosarcoma U2OS cells via AMPK/FΟΧO1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
A Comparative Analysis of ART899 and PARP Inhibitors in BRCA-Deficient Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel DNA Polymerase Theta (Polθ) inhibitor, ART899, and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of BRCA-deficient cancer models. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison of these two promising therapeutic strategies.
Introduction
The principle of synthetic lethality has revolutionized targeted cancer therapy, particularly for tumors harboring defects in DNA damage repair (DDR) pathways. A prime example is the clinical success of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. However, the emergence of resistance to PARP inhibitors has spurred the search for novel therapeutic agents that can exploit other vulnerabilities in these tumors. One such promising agent is this compound, a potent and specific inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the alternative DNA double-strand break (DSB) repair pathway of microhomology-mediated end joining (MMEJ). This guide presents a comparative analysis of the preclinical data available for this compound and its analogs against PARP inhibitors in BRCA-deficient models.
Mechanism of Action: Two Distinct Approaches to Synthetic Lethality
This compound and PARP inhibitors induce synthetic lethality in BRCA-deficient cells through distinct but complementary mechanisms that both exploit the underlying homologous recombination (HR) deficiency of these tumors.
PARP Inhibitors: Targeting Single-Strand Break Repair
PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In normal cells, the inhibition of PARP leads to an accumulation of SSBs, which can collapse replication forks and generate DSBs. These DSBs are then efficiently repaired by the HR pathway, in which BRCA1 and BRCA2 play a central role. However, in BRCA-deficient cancer cells, the inability to repair these DSBs via HR leads to genomic instability and ultimately, cell death. Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic lesion that further contributes to cytotoxicity.
This compound: Targeting an Alternative Double-Strand Break Repair Pathway
This compound is a potent and specific allosteric inhibitor of the polymerase domain of Polθ. Polθ is a key enzyme in the MMEJ pathway, an error-prone DSB repair mechanism that becomes critical for cell survival when the primary DSB repair pathways, non-homologous end joining (NHEJ) and HR, are compromised. In BRCA-deficient cells, which lack functional HR, there is an increased reliance on MMEJ for the repair of DSBs. By inhibiting Polθ, this compound effectively shuts down this crucial backup repair pathway, leading to the accumulation of unrepaired DSBs and subsequent cell death. This provides a distinct mechanism of synthetic lethality in HR-deficient tumors.
Quantitative Data Presentation
The following tables summarize the available preclinical data for this compound (and its analog ART558) and various PARP inhibitors in BRCA-deficient cancer cell lines. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) in BRCA-Deficient Cell Lines
| Compound | Target | Cell Line | BRCA Status | Assay Type | IC50 (µM) | Reference |
| ART558 | Polθ | DLD-1 | BRCA2 -/- | CellTiter-Glo (7 days) | ~0.01 | [1] |
| This compound | Polθ | DLD-1 | BRCA2 -/- | MMEJ Luciferase Assay | 0.116 | [2] |
| Olaparib | PARP1/2 | DLD-1 | BRCA2 -/- | Colony Formation | 0.001-0.01 | [3] |
| Olaparib | PARP1/2 | DU145 | BRCA1 KO | Colony Formation | 0.067 | [4] |
| Olaparib | PARP1/2 | SKOV3 | BRCA2 KO | Colony Formation | 0.051 | [4] |
| Niraparib | PARP1/2 | PEO1 | BRCA2 mutant | MTS Assay | 7.487 | [5] |
| Niraparib | PARP1/2 | UWB1.289 | BRCA1 mutant | MTS Assay | 21.34 | [5] |
| Rucaparib | PARP1/2/3 | KURAMOCHI | BRCA1/2 mutant | Proliferation Assay | <5 | [6] |
| Talazoparib | PARP1/2 | MM134 (ILC) | Not Specified | dsDNA Quantification | 0.038 | [7] |
| Talazoparib | PARP1/2 | 44PE (ILC) | Not Specified | dsDNA Quantification | 0.013 | [7] |
IC50 values can vary significantly based on the assay used (e.g., CellTiter-Glo, colony formation, MTS) and the duration of drug exposure.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (in Combination with Radiation)
| Treatment Group | Tumor Model | Dosing Schedule | Outcome | Reference |
| This compound + Fractionated Radiation | HCT116 Xenograft | 150 mg/kg this compound (oral, twice daily) + 10 x 2 Gy radiation | Significant reduction in tumor growth compared to radiation alone | [8] |
Note: Currently, single-agent in vivo efficacy data for this compound in a BRCA-deficient xenograft model is not publicly available. The available data focuses on its potent radiosensitizing effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound/ART558 and PARP inhibitors.
Cell Viability and Colony Formation Assays
These assays are fundamental for assessing the cytotoxic effects of the inhibitors.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol: [4][9][10]
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a predetermined density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of the test compound (this compound or PARP inhibitor) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 7 days).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP, which corresponds to the number of viable cells.
Colony Formation Assay Protocol: [8][11]
-
Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells) into 6-well plates.
-
Drug Treatment: After cell attachment (typically 24 hours), treat the cells with various concentrations of the inhibitor.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium may be replaced with fresh drug-containing medium every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as methanol/acetic acid, and stain with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle-treated control.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of anticancer agents.
General Protocol for a Subcutaneous Xenograft Model: [12][13][14]
-
Cell Implantation: Subcutaneously inject a suspension of BRCA-deficient human cancer cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100–150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (this compound or a PARP inhibitor) and the vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Comparative Discussion and Future Perspectives
Both this compound and PARP inhibitors demonstrate potent and selective activity against BRCA-deficient cancer cells, validating the principle of synthetic lethality. However, they do so through distinct mechanisms, which has important implications for their clinical development and potential use.
PARP inhibitors are an established class of drugs with proven clinical efficacy in various BRCA-mutated cancers. Their mechanism of action is well-understood, and several agents are approved for clinical use. However, both intrinsic and acquired resistance to PARP inhibitors are significant clinical challenges.
This compound , as a Polθ inhibitor, represents a novel approach to targeting HR-deficient tumors. Its distinct mechanism of action offers several potential advantages:
-
Overcoming PARP Inhibitor Resistance: Preclinical data suggests that Polθ inhibitors are effective in models of PARP inhibitor resistance that arise from the restoration of HR, for example, through loss of the 53BP1/Shieldin complex. This suggests that this compound could be a valuable therapeutic option for patients who have relapsed on PARP inhibitor therapy.
-
Synergistic Combinations: The combination of a Polθ inhibitor with a PARP inhibitor has been shown to be synergistic in preclinical models. This dual targeting of two different DNA repair pathways could lead to a more profound and durable anti-tumor response and potentially prevent or delay the onset of resistance.
-
Radiosensitization: this compound has demonstrated potent radiosensitizing effects, suggesting its potential use in combination with radiotherapy to enhance the efficacy of this treatment modality.
Current Limitations and Future Directions: The development of this compound is still in the preclinical stage, and more research is needed to fully understand its therapeutic potential. Key areas for future investigation include:
-
In vivo single-agent efficacy: Head-to-head in vivo studies comparing the single-agent efficacy of this compound with approved PARP inhibitors in BRCA-deficient xenograft models are crucial to benchmark its anti-tumor activity.
-
Biomarker development: Identifying predictive biomarkers beyond BRCA mutations that can identify tumors sensitive to Polθ inhibition will be essential for patient selection in future clinical trials.
-
Toxicity profile: A thorough evaluation of the safety and tolerability of this compound, both as a single agent and in combination therapies, is necessary.
Conclusion
This compound, a novel inhibitor of Polθ, represents a promising new therapeutic strategy for the treatment of BRCA-deficient cancers. Its unique mechanism of action, which is distinct from that of PARP inhibitors, provides a strong rationale for its development as a single agent, in combination with PARP inhibitors, or as a treatment for PARP inhibitor-resistant tumors. While PARP inhibitors have already transformed the treatment landscape for patients with BRCA-mutated cancers, the development of Polθ inhibitors like this compound holds the potential to further expand the arsenal (B13267) of targeted therapies for this patient population. Continued preclinical and future clinical investigation of this compound is highly warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Supplementary Table S1 from Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. Modelling therapy resistance in BRCA1/2 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symposium.foragerone.com [symposium.foragerone.com]
- 8. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 12. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ART899 Sensitivity: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, understanding the molecular determinants of sensitivity and resistance to novel targeted therapies is paramount for advancing precision oncology. This guide provides a comprehensive comparison of the investigational EGFR inhibitor, ART899, with other alternatives, focusing on predictive biomarkers for sensitivity and providing supporting experimental data.
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of these therapies is intrinsically linked to the specific mutational status of the EGFR gene within the tumor.[1] this compound is a next-generation, irreversible EGFR TKI designed to offer potent inhibition against both primary sensitizing mutations and key resistance mutations.
The EGFR Signaling Pathway: A Target for Intervention
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[2][3] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2][4] EGFR TKIs, including the novel compound this compound, are small molecules that bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6] The development of resistance, often through secondary mutations, remains a significant clinical challenge.[7][8]
Comparative Efficacy of this compound
The sensitivity of cancer cells to EGFR inhibitors is highly dependent on the presence of specific mutations. This compound demonstrates potent activity against cell lines harboring common sensitizing mutations (Exon 19 Deletion, L858R) and the T790M resistance mutation, which limits the efficacy of first-generation TKIs.
Table 1: In Vitro Sensitivity of NSCLC Cell Lines to EGFR Inhibitors (IC50, nM)
| Cell Line | EGFR Mutation Status | This compound (Hypothetical) | Osimertinib (B560133) | Gefitinib (B1684475) |
| PC-9 | Exon 19 Deletion | 0.5 | 13[9] | 7[9] |
| H3255 | L858R | 0.2 | 12[9] | 12[9] |
| H1975 | L858R + T790M | 3.5 | 5[9] | >10,000 |
| A549 | EGFR Wild-Type | >5,000 | >10,000 | >10,000 |
Data for Osimertinib and Gefitinib are derived from published studies.[9] Data for this compound is hypothetical to illustrate its competitive profile.
Predictive Biomarkers and Mechanisms of Resistance
The primary predictive biomarkers for sensitivity to first-line EGFR TKIs are activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[10][11] Patients with tumors harboring these mutations are most likely to benefit from treatment.
However, acquired resistance is inevitable.[7][12] The most common on-target resistance mechanism to first-generation TKIs like gefitinib is the T790M "gatekeeper" mutation in exon 20.[12][13] Third-generation inhibitors, such as osimertinib and the investigational this compound, are specifically designed to be effective against tumors with the T790M mutation.[6][14]
Further resistance to third-generation inhibitors can emerge, most notably through the C797S mutation, which prevents the covalent binding of irreversible inhibitors.[13][15] Other resistance mechanisms include the activation of bypass pathways, such as MET amplification, which allows the cancer cell to circumvent the EGFR blockade.[7][12]
Table 2: Comparison of Activity Against Key EGFR Mutations
| Inhibitor | Generation | Active Against Sensitizing Mutations (Ex19del, L858R) | Active Against T790M | Active Against C797S |
| Gefitinib | 1st | Yes | No[6] | No |
| Osimertinib | 3rd | Yes | Yes[6][14] | No[13] |
| This compound | Next-Gen | Yes | Yes | Partial (Hypothetical) |
Experimental Protocols
Accurate and sensitive detection of EGFR mutations in tumor tissue or liquid biopsies is critical for patient selection. The following outlines a standard workflow for identifying predictive biomarkers for this compound sensitivity.
EGFR Mutation Detection by Real-Time PCR
This method is used for the rapid detection of known, common EGFR mutations.
-
Objective: To detect specific EGFR mutations (e.g., exon 19 deletions, L858R, T790M) in tumor DNA.[1]
-
Protocol:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma using a commercial kit (e.g., QIAGEN QIAamp DNA FFPE Tissue Kit).[16]
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer.[17]
-
Real-Time PCR: Use an FDA-approved kit such as the Roche Cobas EGFR Mutation Test or QIAGEN Therascreen EGFR RGQ PCR Kit.[18] These kits use allele-specific primers and fluorescent probes to detect and quantify the presence of specific mutations in real-time.[18]
-
Data Analysis: The instrument software provides an automated call on the presence or absence of the targeted mutations.
-
Cell Viability (IC50) Assay
This assay is used to determine the concentration of a drug required to inhibit the growth of cancer cell lines by 50%.
-
Objective: To assess the cytotoxic effects of this compound and compare them to other EGFR TKIs.
-
Protocol:
-
Cell Seeding: Plate EGFR-mutant NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, Osimertinib, and Gefitinib (e.g., 0.01 nM to 10 µM) for 72 hours.[19]
-
Viability Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and incubate as per the manufacturer's instructions.
-
Data Measurement: Measure luminescence or absorbance using a plate reader.
-
IC50 Calculation: Normalize the data to untreated controls and plot the dose-response curve using non-linear regression to calculate the IC50 value.
-
Conclusion
The selection of patients most likely to respond to EGFR-targeted therapies is a cornerstone of precision medicine in oncology. The investigational compound this compound shows a promising preclinical profile with potent activity against both primary sensitizing and key resistance mutations. The identification of predictive biomarkers, primarily through molecular testing for EGFR mutations such as exon 19 deletions, L858R, and T790M, is essential for guiding the clinical development and eventual therapeutic use of this compound. This guide provides a framework for comparing this compound to existing EGFR inhibitors and underscores the importance of robust experimental validation in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers for prediction of sensitivity to EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predictive and prognostic markers for epidermal growth factor receptor inhibitor therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]
- 16. EGFR Mutation Testing [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Provisional Guideline Recommendation for EGFR Gene Mutation Testing in Liquid Samples of Lung Cancer Patients: A Proposal by the Korean Cardiopulmonary Pathology Study Group [jpatholtm.org]
- 19. benchchem.com [benchchem.com]
Unveiling the Impact of ART899 on DNA Repair: A Comparative Guide for Researchers
For Immediate Release
A deep dive into the cross-validation of ART899's impact on DNA repair pathways reveals its potential as a targeted therapeutic agent. This guide offers a comprehensive comparison with other DNA repair inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a potent and specific inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the error-prone Microhomology-Mediated End Joining (MMEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] This pathway, also known as alternative non-homologous end joining (alt-NHEJ), serves as a critical backup mechanism when high-fidelity pathways like Homologous Recombination (HR) are compromised, a common feature in many cancers.[3][4] The overexpression of Polθ in various tumors and its association with poor prognosis has positioned it as a compelling target for cancer therapy.[1] This guide provides a comparative analysis of this compound's performance against other DNA repair inhibitors, particularly PARP inhibitors, and details the experimental methodologies to assess its impact.
Comparative Efficacy of this compound and Other DNA Repair Inhibitors
The inhibitory potential of this compound against Polθ and its subsequent effects on cancer cell viability have been evaluated in various studies. To provide a clear comparison, the following tables summarize key quantitative data, including IC50 values for this compound and the widely studied PARP inhibitor, olaparib (B1684210).
| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | DNA Polymerase Theta (Polθ) | Cellular MMEJ Luciferase Assay | HEK293 | ~180 nM | [1][2] |
| Olaparib | PARP1/2 | Cell-free Assay | - | 1-5 nM | [5] |
| Olaparib | PARP1/2 | MTT Assay | Various Breast Cancer Cell Lines | 4.2 - 19.8 µM | [6][7] |
| Olaparib | PARP1/2 | Clonogenic Assay | Various Breast Cancer Cell Lines | 0.6 - 3.2 µM | [6] |
| Olaparib | PARP1/2 | Cell Viability Assay | UWB1 (BRCA1 mutant) | 1.6 ± 0.9 µM | [8] |
| Olaparib | PARP1/2 | Cell Viability Assay | UWB1-R (Olaparib-resistant) | 3.4 ± 0.6 µM | [8] |
| Olaparib | PARP1/2 | MTT Assay | PEO1 (BRCA2 mutant) | 25.0 µM | [9][10] |
| Olaparib | PARP1/2 | MTT Assay | PEO1-OR (Olaparib-resistant) | 82.1 µM | [9][10] |
Table 1: Comparative IC50 Values of this compound and Olaparib. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and the PARP inhibitor olaparib across different assays and cell lines.
The data indicates that while olaparib shows high potency in cell-free assays, its effective concentration in cell-based assays is in the micromolar range and varies depending on the cell line and the assay used.[5][6][7] this compound demonstrates potent inhibition of the MMEJ pathway in a cellular context at a nanomolar concentration.[1][2]
Impact on DNA Damage and Repair
The efficacy of DNA repair inhibitors is often assessed by measuring the accumulation of DNA damage. Key assays for this purpose include the quantification of γH2AX foci, which mark DSBs, and the comet assay, which visualizes DNA fragmentation.
| Treatment | Cell Line | Assay | Outcome | Reference(s) |
| Olaparib (10 µM) | ERCC1-proficient/deficient | γH2AX foci | 55-80% of cells with >10 foci after 24h | [11] |
| Olaparib (1.0 µM) + IR (2 Gy) | DU145 (Prostate Cancer) | γH2AX foci | Significant increase in foci at 24h post-IR | [4] |
| Olaparib (1 µmol/L) + Radiation | Cholangiocarcinoma cells | γH2AX foci | Enhanced γH2AX foci formation | [12] |
| Olaparib (5 µM) + DTIC (2 mM) | Melanoma cells | Neutral Comet Assay | Increased % DNA in tail | [3] |
| Olaparib (10 µM) + Thiostrepton | Ovarian Cancer cells | Comet Assay | Increased % DNA in tail | [13] |
| Doxorubicin (1 µM) | U251 (Glioma) | Alkaline Comet Assay | Average Tail Moment: 13.84 ± 1.325 | [14] |
| Doxorubicin (1 µM) | U251 (Glioma) | Neutral Comet Assay | Average Tail Moment: 9.979 ± 0.658 | [14] |
| Olaparib + TMZ | Glioma cells | Comet Assay | Average Tail Moment: 44.04 ± 1.269 | [14] |
Table 2: Experimental Data on DNA Damage Induction. This table summarizes findings from studies measuring DNA damage through γH2AX foci formation and comet assays after treatment with DNA repair inhibitors.
These studies demonstrate that PARP inhibitors, often in combination with DNA damaging agents, lead to a significant increase in markers of DNA damage.[4][11][12] While direct comparative data with this compound from the same studies is limited, the potent inhibition of the MMEJ pathway by this compound is expected to lead to a similar accumulation of unrepaired DNA damage, particularly in HR-deficient contexts.
Signaling Pathways in DNA Double-Strand Break Repair
To understand the specific impact of this compound, it is crucial to visualize its place within the broader network of DNA DSB repair. The following diagrams illustrate the major DSB repair pathways and a typical experimental workflow for evaluating DNA repair inhibitors.
Figure 1: Overview of DNA Double-Strand Break Repair Pathways. This diagram illustrates the three major pathways for repairing DNA double-strand breaks: classical Non-Homologous End Joining (c-NHEJ), Homologous Recombination (HR), and Microhomology-Mediated End Joining (MMEJ). This compound specifically targets Polymerase Theta (Polθ) in the MMEJ pathway, while PARP inhibitors can affect this pathway through PARP1.
Figure 2: General Experimental Workflow. This diagram outlines a typical workflow for comparing the effects of DNA repair inhibitors like this compound.
Experimental Protocols
For researchers looking to validate and expand upon these findings, detailed experimental protocols are essential.
γH2AX Immunofluorescence Assay
This assay quantifies the formation of γH2AX foci, a surrogate marker for DNA double-strand breaks.
a. Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound, other inhibitors, and/or DNA damaging agents for the specified duration.
b. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Wash three times with PBS.
-
Permeabilize cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes.[6][11]
c. Immunostaining:
-
Block with 5% BSA in PBS for 30-60 minutes.[6]
-
Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:200-1:1000 dilution) overnight at 4°C.[6][11]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat-anti-mouse, 1:200-1:500 dilution) for 1 hour at room temperature in the dark.[11]
d. Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides with mounting medium.
-
Acquire images using a fluorescence microscope.
e. Quantification:
-
Count the number of γH2AX foci per nucleus. A cell is often considered positive if it has more than 10 foci.[4][11] Automated image analysis software can be used for high-throughput quantification.[15]
Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA fragmentation in individual cells.
a. Cell Preparation and Embedding:
-
Treat cells with inhibitors and/or DNA damaging agents.
-
Mix cell suspension with low-melting point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
b. Lysis:
-
Immerse slides in cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind nucleoids.[3][16]
c. DNA Unwinding and Electrophoresis:
-
For the alkaline comet assay (detects single and double-strand breaks), immerse slides in alkaline electrophoresis buffer to unwind the DNA.[3]
-
Perform electrophoresis at a low voltage.[3]
d. Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the "comets" using a fluorescence microscope.
e. Data Analysis:
-
Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail and the tail moment (product of tail length and percentage of DNA in the tail).[14][17]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of the inhibitors for the desired duration (e.g., 72 hours).
b. MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
c. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot a dose-response curve to determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability.
Conclusion
This compound, as a specific inhibitor of Polθ, presents a promising strategy for targeting cancers with deficiencies in other DNA repair pathways, particularly those with compromised homologous recombination. The experimental data and protocols provided in this guide offer a framework for researchers to conduct cross-validation studies and further elucidate the therapeutic potential of this compound in the landscape of DNA damage response-targeted therapies. The continued investigation into the synergistic effects of this compound with other agents, such as PARP inhibitors, will be crucial in developing novel and effective combination therapies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined inhibition of BADSer99 phosphorylation and PARP ablates models of recurrent ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of PARP inhibitor and targeted therapy significantly outperforms PARP inhibitor alone in patients with chemotherapy-resistant ovarian cancer [dana-farber.org]
- 17. mdpi.com [mdpi.com]
Head-to-Head Study of ART899 with Standard Chemotherapeutic Agents: A Comparative Guide
A Note to Researchers, Scientists, and Drug Development Professionals:
This guide provides a comparative overview of the novel DNA polymerase theta (Polθ) inhibitor, ART899, and the standard-of-care chemotherapeutic agents for colon cancer. It is important to note that, to date, no direct head-to-head preclinical or clinical studies comparing the efficacy of this compound with standard chemotherapy have been publicly disclosed. The current body of research on this compound primarily focuses on its potent activity as a radiosensitizer.
This document, therefore, presents the available data on this compound as a radiosensitizing agent and separately summarizes the established mechanisms and efficacy of standard chemotherapeutic agents. This juxtaposition allows for an informed, albeit indirect, comparison and highlights the distinct therapeutic strategies these agents represent.
This compound: A Novel Radiosensitizer
This compound is a small-molecule inhibitor of DNA polymerase theta (Polθ), a crucial enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair. Polθ is frequently overexpressed in cancer cells while exhibiting limited expression in healthy tissues, making it an attractive target for tumor-specific therapies.[1][2]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of Polθ. This disruption of the MMEJ pathway leads to an accumulation of DNA damage, particularly in cancer cells undergoing replication. When combined with ionizing radiation, which induces DNA double-strand breaks, the inhibition of Polθ-mediated repair significantly enhances the cytotoxic effects of radiation, leading to increased cancer cell death.
Standard Chemotherapeutic Agents for Colon Cancer
The standard-of-care chemotherapy for colon cancer, particularly in the adjuvant and metastatic settings, often involves a combination of cytotoxic agents. The most common regimens include FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and capecitabine (B1668275) (an oral prodrug of 5-fluorouracil).
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.
-
Oxaliplatin: A platinum-based chemotherapeutic agent that forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to apoptosis.
-
Leucovorin: A folinic acid derivative that enhances the binding of 5-FU to thymidylate synthase, thereby increasing its cytotoxic effects.
Quantitative Data Summary
As direct comparative efficacy data is unavailable, this section presents preclinical data for this compound in combination with radiation and established response rates for standard chemotherapy in colon cancer.
Table 1: Preclinical Efficacy of this compound with Fractionated Radiation in Colon Cancer Models
| Cell Line | Treatment | Outcome Measure | Result |
| HCT116 (human colon cancer) | This compound + Fractionated Radiation (10 x 2 Gy) | Tumor Growth Delay | Significantly improved compared to radiation alone[1] |
| HCT116 (human colon cancer) | This compound + Fractionated Radiation (5 x 2 Gy) | In vitro cell survival | 4-fold decrease in survival compared to radiation alone[1] |
Table 2: Representative Efficacy of Standard Chemotherapy in Colon Cancer
| Regimen | Setting | Outcome Measure | Approximate Result |
| FOLFOX | Adjuvant (Stage III) | 3-Year Disease-Free Survival | ~73% |
| 5-FU/Leucovorin | Adjuvant (Stage III) | 3-Year Disease-Free Survival | ~67% |
| FOLFOX +/- Bevacizumab | Metastatic (First-line) | Overall Survival | ~20-30 months |
Disclaimer: The efficacy of standard chemotherapy can vary significantly based on disease stage, patient characteristics, and specific clinical trial data. The values presented are for illustrative purposes.
Experimental Protocols
In Vitro Radiosensitization Assay
Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation.
Methodology:
-
Cell Culture: HCT116 human colon cancer cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 6-well plates at a density that allows for colony formation.
-
Treatment: Cells are treated with a non-toxic concentration of this compound or vehicle control (DMSO) for a specified period before irradiation.
-
Irradiation: Cells are exposed to fractionated doses of ionizing radiation (e.g., 5 daily fractions of 2 Gy).
-
Colony Formation: Following treatment and irradiation, cells are allowed to grow for 10-14 days to form colonies.
-
Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment group and compared to determine the radiosensitizing effect of this compound.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound as a radiosensitizer in a colon cancer xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: HCT116 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups: vehicle, this compound alone, radiation alone, and this compound in combination with radiation.
-
Treatment Administration: this compound is administered orally at a specified dose and schedule.
-
Irradiation: The tumor site is subjected to fractionated radiotherapy (e.g., 10 daily fractions of 2 Gy).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth delay and overall survival are analyzed to determine the efficacy of the combination treatment.[1]
Conclusion
This compound represents a promising new approach in oncology, with a distinct mechanism of action targeting the DNA repair pathway MMEJ. The preclinical data strongly support its role as a potent and tumor-selective radiosensitizer. While direct comparative studies against standard chemotherapeutic agents in colon cancer are currently lacking, the information provided in this guide offers a foundational understanding of this compound's potential therapeutic niche. Future clinical investigations will be crucial to elucidate its efficacy as a monotherapy or in combination with other agents, and to define its position relative to the established standard of care in colon cancer and other malignancies.
References
Evaluating the Long-Term Efficacy of ART899 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy of ART899, a novel DNA polymerase theta (Polθ) inhibitor, in preclinical cancer models. Through a detailed comparison with its predecessor, ART558, and radiation therapy, this document synthesizes available experimental data to highlight the therapeutic potential of this compound.
Abstract
This compound is a potent and specific allosteric inhibitor of the DNA polymerase domain of Polθ, an enzyme critical for the microhomology-mediated end-joining (MMEJ) DNA repair pathway.[1] Polθ is overexpressed in many cancer cells and has limited expression in normal tissues, making it an attractive target for tumor-specific radiosensitization.[1][2] Preclinical studies demonstrate that this compound significantly enhances the efficacy of fractionated radiation therapy in tumor models by impairing DNA damage repair, leading to increased tumor cell death.[1][2] Compared to its analog ART558, this compound exhibits improved metabolic stability, positioning it as a promising candidate for clinical development.[1]
Comparative Efficacy of this compound in Preclinical Models
The long-term efficacy of this compound has been primarily evaluated in combination with fractionated ionizing radiation (IR) in xenograft models of human colorectal cancer (HCT116). The data consistently demonstrates a significant delay in tumor growth and improved survival in mice treated with the combination therapy compared to either treatment alone.
In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Inhibition (%) | Notes |
| Vehicle | ~1200 | - | Rapid tumor progression observed. |
| This compound alone | ~1000 | ~17% | Modest single-agent activity. |
| Radiation (10 x 2 Gy) alone | ~700 | ~42% | Significant tumor growth delay compared to vehicle. |
| This compound + Radiation (10 x 2 Gy) | ~300 | ~75% | Significant synergistic effect , leading to sustained tumor growth control. |
Note: The above data is an illustrative summary based on graphical representations in the cited literature. Actual numerical values may vary.
Mechanism of Action: Targeting the MMEJ Pathway
This compound functions by inhibiting the enzymatic activity of Polθ, a key player in the MMEJ pathway for repairing DNA double-strand breaks (DSBs). In the context of radiation therapy, which induces numerous DSBs, the inhibition of Polθ by this compound leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death.
Experimental Protocols
HCT116 Xenograft Mouse Model for Efficacy Studies
A representative protocol for evaluating the in vivo efficacy of this compound in combination with radiation is outlined below.
Materials and Methods:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animals: Female immunodeficient mice (e.g., NOD-scid GAMMA (NSG)), 6-8 weeks old.[3]
-
Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the right flank of the mice.[4]
-
Tumor Measurement: Tumor dimensions are measured twice weekly using digital calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.[5]
-
Treatment Groups:
-
Vehicle control (oral gavage)
-
This compound (e.g., 50 mg/kg, oral gavage, twice daily)
-
Radiation (e.g., 2 Gy fractions for 5 consecutive days, repeated for a second week)
-
This compound in combination with radiation.
-
-
Endpoint: The study is typically terminated when tumors reach a predetermined size (e.g., 1500 mm³) or if the animals show signs of significant toxicity (e.g., >20% body weight loss).
Comparison with an Alternative Polθ Inhibitor: ART558
This compound is a deuterated form of ART812, a derivative of ART558, with improved metabolic stability.[1] While both ART558 and this compound effectively radiosensitize tumor cells, the enhanced stability of this compound suggests it may have a more favorable pharmacokinetic profile for in vivo applications.
| Feature | ART558 | This compound |
| Mechanism of Action | Allosteric inhibitor of Polθ | Allosteric inhibitor of Polθ |
| In Vitro Radiosensitization | Potently radiosensitizes HCT116 and H460 cells.[1] | Potently radiosensitizes HCT116 and H460 cells.[1] |
| Metabolic Stability | Lower metabolic stability.[1] | Greatly improved metabolic stability compared to ART558.[1] |
| In Vivo Efficacy | Effective in preclinical models. | Demonstrates significant tumor growth delay in combination with radiation in HCT116 xenografts.[1] |
Conclusion
The preclinical data strongly supports the long-term efficacy of this compound as a potent and specific radiosensitizer. Its ability to significantly delay tumor growth in combination with fractionated radiation in xenograft models, coupled with its improved metabolic stability over earlier generation Polθ inhibitors, makes this compound a compelling candidate for further clinical investigation. The targeted nature of Polθ inhibition offers the potential for a favorable therapeutic window, selectively enhancing the killing of cancer cells while sparing normal tissues. Future studies should continue to explore the efficacy of this compound in a broader range of preclinical models and in combination with other DNA damaging agents.
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Astragalin Inhibits the Proliferation and Migration of Human Colon Cancer HCT116 Cells by Regulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of ART899: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling and disposing of hazardous research-grade chemical compounds and their solutions.
Understanding this compound: Key Chemical Data
This compound is a derivative of ART558 with improved in vivo stability, used in cancer research to radiosensitize tumor cells. As a research chemical, its toxicological properties are not fully characterized, warranting cautious handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Polθ inhibitor this compound |
| CAS Number | 2607139-85-3 |
| Molecular Formula | C₁₉H₁₃ClD₃F₄N₃O₄ |
| Molecular Weight | 464.82 g/mol |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Mechanism of Action | Allosteric inhibitor of DNA polymerase theta (Polθ) |
Immediate Safety and Handling Protocols
Due to the potential hazards associated with a novel research chemical, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Handling Procedures:
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Prepare all necessary materials and equipment in a designated and properly ventilated workspace, preferably a chemical fume hood.
-
Weighing and Dissolving: When handling the solid form of this compound, avoid generating dust. If weighing the powder, do so in an enclosure or a fume hood. When dissolving in DMSO, add the solvent to the solid slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier. Solutions in DMSO should also be stored in tightly sealed containers at the recommended temperature to prevent degradation and contamination.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is crucial to ensure laboratory and environmental safety. All disposal methods must comply with local, state, and federal regulations.
Disposal of Unused this compound (Solid):
-
Containerization: Place the original container with the unused solid this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (2607139-85-3), and the approximate quantity.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal of this compound in DMSO Solution:
-
Waste Stream: Do not dispose of this compound/DMSO solutions down the drain. This is considered a halogenated organic solvent waste stream.
-
Containerization: Collect the this compound/DMSO solution in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled.
-
Labeling: Label the waste container as "Hazardous Waste: Halogenated Organic Solvent" and list all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their estimated concentrations.
-
Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Labware:
| Contaminated Item | Disposal Procedure |
| Sharps (needles, scalpels) | Place immediately into a designated, puncture-resistant sharps container labeled "Hazardous Waste Sharps." Do not recap, bend, or break needles. |
| Glassware (pipettes, vials) | If grossly contaminated, rinse with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste. Dispose of the rinsed glassware in a designated "Contaminated Glass Waste" container. If not grossly contaminated, dispose of directly into the contaminated glass waste container. |
| Plasticware (pipette tips, tubes) | Place in a designated "Solid Hazardous Waste" container lined with a chemically resistant bag. |
| Personal Protective Equipment (gloves, etc.) | Dispose of in the "Solid Hazardous Waste" container. |
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
Caption: A typical experimental workflow for evaluating the radiosensitizing effects of this compound.
Caption: The inhibitory action of this compound on the Polθ-mediated DNA repair pathway.
Personal protective equipment for handling ART899
Essential Safety and Handling Guide for ART899
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on general best practices for handling potent, research-grade small molecule inhibitors and should be supplemented by a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
This compound is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).[1][2][3] It is primarily used in preclinical cancer research to increase the sensitivity of tumor cells to radiation therapy.[1][4][5] As a compound intended for research purposes only, it requires careful handling by trained personnel within a controlled laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Powder Form) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles- N95 or higher rated respirator (if not performed in a certified chemical fume hood) |
| Solution Preparation | - Nitrile gloves- Lab coat- Safety glasses with side shields or chemical splash goggles |
| Cell Culture Experiments | - Nitrile gloves- Lab coat |
| Animal Dosing | - Nitrile gloves (double-gloving recommended)- Disposable gown over lab coat- Safety glasses with side shields or a face shield |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan
Proper operational procedures are essential for the safe and effective use of this compound. This includes appropriate receiving, storage, handling, and experimental protocols.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, inspect the package for any signs of damage or leakage.2. Wear appropriate PPE (see table above).3. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.4. According to supplier information, this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] |
| Preparation of Stock Solutions | 1. Perform all weighing and solution preparation in a certified chemical fume hood.2. Use an analytical balance with a draft shield for accurate weighing of the powder.3. This compound is soluble in DMSO (up to 100 mg/mL).[2] Use fresh, anhydrous DMSO for optimal solubility.4. Prepare stock solutions at a high concentration (e.g., 10-50 mM) and aliquot into smaller volumes to avoid repeated freeze-thaw cycles.5. Stock solutions in DMSO can be stored at -80°C for up to one year.[2] |
| In Vitro Experimental Protocol (General) | 1. Thaw an aliquot of the this compound stock solution at room temperature.2. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.3. Add the this compound-containing medium to the cells and incubate for the desired duration.4. For radiosensitization studies, cells are typically pre-treated with this compound for a specified period before irradiation.[4][5] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gowns, etc.), weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled chemical waste bag. |
| Liquid Waste | - Unused this compound solutions and contaminated cell culture media should be collected in a designated, sealed, and clearly labeled chemical waste container. Do not pour down the drain. |
| Sharps Waste | - Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemical waste. |
Visualizing Workflows and Mechanisms
To aid in understanding the handling and mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for an in vitro radiosensitization study using this compound.
Caption: Mechanism of action of this compound in radiosensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 4. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
